molecular formula C10H8N2O3 B1610356 3-Nitro-4-(1H-pyrrol-1-yl)phenol CAS No. 251649-40-8

3-Nitro-4-(1H-pyrrol-1-yl)phenol

Cat. No.: B1610356
CAS No.: 251649-40-8
M. Wt: 204.18 g/mol
InChI Key: GGPUCGQKCDVAHA-UHFFFAOYSA-N
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Description

3-Nitro-4-(1H-pyrrol-1-yl)phenol is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-3-4-9(10(7-8)12(14)15)11-5-1-2-6-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPUCGQKCDVAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443721
Record name 3-Nitro-4-(1H-pyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251649-40-8
Record name 3-Nitro-4-(1H-pyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Properties

3-Nitro-4-(1H-pyrrol-1-yl)phenol is an aromatic organic compound with the chemical formula C₁₀H₈N₂O₃.[1] Its structure features a phenol ring substituted with a nitro group at the meta-position and a pyrrole ring at the para-position relative to the hydroxyl group. The presence of the electron-withdrawing nitro group and the aromatic pyrrole moiety is expected to significantly influence the chemical and physical properties of the phenol ring.

Molecular Structure:

Caption: Molecular structure of this compound.

A summary of the key chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.18 g/mol [1]
CAS Number 251649-40-8[1]
Appearance Predicted: SolidN/A
Melting Point Predicted: Not availableN/A
Boiling Point Predicted: Not availableN/A
Solubility Predicted: Soluble in polar organic solventsN/A

Experimental Protocols: Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of nitrophenols and N-arylpyrroles.

Proposed Synthesis Workflow

The synthesis would likely involve a two-step process: the formation of the N-arylpyrrole followed by nitration.

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitration 4-Aminophenol 4-Aminophenol Paal-Knorr Paal-Knorr Pyrrole Synthesis 4-Aminophenol->Paal-Knorr 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Paal-Knorr 4-(1H-pyrrol-1-yl)phenol 4-(1H-pyrrol-1-yl)phenol Paal-Knorr->4-(1H-pyrrol-1-yl)phenol Nitration Nitration 4-(1H-pyrrol-1-yl)phenol->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitration This compound This compound Nitration->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)phenol via Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of pyrroles.[2] This step would involve the condensation of 4-aminophenol with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

  • Reactants: 4-Aminophenol, 2,5-dimethoxytetrahydrofuran.

  • Catalyst: Acetic acid or another suitable acid.

  • Solvent: Ethanol or a similar polar solvent.

  • Procedure:

    • Dissolve 4-aminophenol in the solvent in a round-bottom flask.

    • Add the acid catalyst to the solution.

    • Add 2,5-dimethoxytetrahydrofuran dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(1H-pyrrol-1-yl)phenol.

Step 2: Nitration of 4-(1H-pyrrol-1-yl)phenol

The nitration of the resulting 4-(1H-pyrrol-1-yl)phenol would introduce the nitro group onto the phenol ring. The directing effects of the hydroxyl and pyrrole groups would need to be considered to achieve the desired 3-nitro isomer. The hydroxyl group is an ortho-, para-director, while the N-pyrrolyl group is also activating and ortho-, para-directing. Careful control of reaction conditions would be crucial to favor nitration at the position ortho to the hydroxyl group and meta to the pyrrolyl group.

  • Reactant: 4-(1H-pyrrol-1-yl)phenol.

  • Reagents: A nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid.

  • Solvent: The reaction is often carried out without a separate solvent or in a solvent like acetic acid.

  • Procedure:

    • Cool the 4-(1H-pyrrol-1-yl)phenol in an ice bath.

    • Slowly add the pre-cooled nitrating mixture dropwise with constant stirring, maintaining a low temperature (e.g., 0-5 °C) to control the reaction and minimize side product formation.

    • After the addition is complete, allow the reaction to proceed at a low temperature for a specified time, monitoring by TLC.

    • Quench the reaction by pouring the mixture onto ice water.

    • Collect the precipitated product by filtration, wash with cold water until neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Characterization Techniques

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

TechniquePredicted Observations
¹H NMR Signals corresponding to the protons on the pyrrole ring and the substituted phenol ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the aromatic system. Protons on the phenol ring are expected in the aromatic region (δ 7.0-8.5 ppm), and pyrrole protons would likely appear between δ 6.0-7.5 ppm.
¹³C NMR Resonances for all ten carbon atoms. The carbon attached to the nitro group and the carbons in the pyrrole ring would show characteristic chemical shifts. Aromatic carbons are expected in the δ 110-160 ppm range.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), N-O stretching of the nitro group (strong, asymmetric and symmetric bands around 1530 and 1350 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.[3]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the pyrrole ring.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound itself, the structural motifs present in the molecule—a nitrophenol and a pyrrole ring—are found in various biologically active compounds.

Insights from Structurally Related Compounds
  • Nitrophenols: Nitrophenol derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[4] The nitro group can participate in redox cycling, which can lead to oxidative stress and cellular damage in microorganisms and cancer cells.

  • Pyrrole-containing Compounds: The pyrrole ring is a common scaffold in many natural products and synthetic drugs with diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[5][6] For instance, pyrrolnitrin, a natural product containing a chlorinated phenylpyrrole structure, is a known antifungal agent. The biological activity of pyrrole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and DNA.

Potential Signaling Pathways and Drug Development

Given the known activities of related compounds, this compound could be investigated for its potential as:

  • An antimicrobial agent: Its ability to induce oxidative stress could be effective against a range of bacteria and fungi.

  • An anticancer agent: The cytotoxic potential of the nitrophenol moiety, combined with the pyrrole scaffold's ability to interact with biological targets, makes it a candidate for anticancer drug discovery.

Further research would be required to determine the specific biological targets and mechanisms of action of this compound. A potential workflow for investigating its biological activity is outlined below.

Biological_Activity_Workflow Compound This compound Screening Initial Biological Screening Compound->Screening Antimicrobial Antimicrobial Assays (MIC, MBC) Screening->Antimicrobial Anticancer Cytotoxicity Assays (e.g., MTT on cancer cell lines) Screening->Anticancer Hit_Identified Active Hit Identified Antimicrobial->Hit_Identified Anticancer->Hit_Identified Mechanism Mechanism of Action Studies Hit_Identified->Mechanism Target_ID Target Identification Mechanism->Target_ID Lead_Opt Lead Optimization Mechanism->Lead_Opt SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR

Caption: Workflow for investigating the biological activity of the compound.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. Its synthesis is achievable through established chemical reactions, and its structure possesses functionalities that suggest potential biological activity. This technical guide provides a foundational resource for researchers to begin investigating this compound, from its synthesis and characterization to the exploration of its pharmacological potential. Further empirical studies are necessary to fully elucidate its properties and determine its viability as a lead compound in drug development programs.

References

Synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the target compound, 3-Nitro-4-(1H-pyrrol-1-yl)phenol. This document provides plausible synthetic pathways, detailed experimental protocols, and expected characterization data. The information is intended for an audience with a background in organic chemistry.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary synthetic routes:

  • Route A: Electrophilic Nitration of 4-(1H-pyrrol-1-yl)phenol. This approach involves the direct nitration of the precursor 4-(1H-pyrrol-1-yl)phenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the pyrrole substituent is also activating. Regioselectivity will be a key consideration in this synthesis.

  • Route B: Nucleophilic Aromatic Substitution (SNAc). This strategy employs a 4-halo-3-nitrophenol as the starting material, which undergoes a nucleophilic aromatic substitution reaction with pyrrole or a pyrrole salt. The nitro group strongly activates the halogen at the para position for substitution.

Experimental Protocols

Route A: Electrophilic Nitration of 4-(1H-pyrrol-1-yl)phenol

This protocol is based on established methods for the regioselective nitration of phenolic compounds.[1][2]

Experimental Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(1H-pyrrol-1-yl)phenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C.

  • Preparation of Nitrating Agent: In a separate flask, prepare a nitrating solution. A mild nitrating agent is recommended to control regioselectivity and prevent over-nitration. A mixture of ammonium nitrate (2.0 eq) and potassium bisulfate (0.05 eq) in acetonitrile is a suitable option.[1]

  • Nitration Reaction: Add the nitrating solution dropwise to the cooled solution of 4-(1H-pyrrol-1-yl)phenol over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

DOT Diagram: Synthesis Workflow for Route A

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-(1H-pyrrol-1-yl)phenol dissolution Dissolve in Acetonitrile start->dissolution nitration Add NH4NO3 / KHSO4 at 0 °C dissolution->nitration quench Quench with Ice Water nitration->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via electrophilic nitration.

Route B: Nucleophilic Aromatic Substitution

This protocol is based on general principles of nucleophilic aromatic substitution on activated aryl halides.

Experimental Procedure:

  • Preparation of Pyrrolide Anion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add dry tetrahydrofuran (THF). Add potassium hydride (1.1 eq) to the THF. Cool the suspension to 0 °C and slowly add a solution of pyrrole (1.0 eq) in dry THF. Stir the mixture at room temperature for 1 hour to form potassium pyrrolide.

  • Substitution Reaction: To the freshly prepared potassium pyrrolide solution, add a solution of 4-chloro-3-nitrophenol (1.0 eq) in dry THF dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

DOT Diagram: Synthesis Workflow for Route B

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4-Chloro-3-nitrophenol substitution Nucleophilic Substitution start1->substitution start2 Pyrrole pyrrolide Formation of Potassium Pyrrolide start2->pyrrolide pyrrolide->substitution quench Quench with NH4Cl (aq) substitution->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Quantitative Data

ParameterRoute A (Nitration)Route B (SNAr)
Reactants 4-(1H-pyrrol-1-yl)phenol, NH4NO3, KHSO44-Chloro-3-nitrophenol, Pyrrole, KH
Solvent AcetonitrileTetrahydrofuran
Temperature 0 °C to rtRoom temperature to reflux
Reaction Time 2-4 hours6-12 hours
Expected Yield 50-70%60-80%
Purity (post-purification) >95%>95%

Characterization Data

The following table summarizes the expected spectroscopic data for this compound, predicted based on the structure and known values for similar compounds.[3]

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.5-11.5 (s, 1H, -OH), 8.0-8.2 (d, 1H, Ar-H), 7.6-7.8 (dd, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 7.0-7.2 (t, 2H, pyrrole-H), 6.2-6.4 (t, 2H, pyrrole-H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 155-160 (C-OH), 140-145 (C-NO₂), 130-135 (C-N), 125-130 (Ar-CH), 120-125 (Ar-CH), 115-120 (Ar-CH), 110-115 (pyrrole-CH), 105-110 (pyrrole-CH)
Mass Spectrometry (ESI-MS)m/z: 205.06 [M+H]⁺, 227.04 [M+Na]⁺
Melting Point Not available

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented, nitrophenol derivatives are known to have various biological activities. The logical relationship for its synthesis is a multi-step chemical transformation.

DOT Diagram: General Logical Relationship of Synthesis

G Precursors Chemical Precursors Reaction Chemical Reaction (Nitration or SNAr) Precursors->Reaction Reagents & Conditions Product This compound Reaction->Product

Caption: General logical relationship for the synthesis of the target compound.

References

An In-depth Technical Guide on 3-Nitro-4-(1H-pyrrol-1-yl)phenol (CAS: 251649-40-8)

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 3-Nitro-4-(1H-pyrrol-1-yl)phenol (CAS: 251649-40-8)

This document provides a technical overview of the chemical compound this compound. Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the synthesis, biological activity, and experimental protocols for this specific compound is exceptionally limited. The information presented herein is based on data available from chemical suppliers and general knowledge of related chemical structures.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 251649-40-8--INVALID-LINK--, --INVALID-LINK--[1][2][3][4]
Molecular Formula C₁₀H₈N₂O₃--INVALID-LINK--, --INVALID-LINK--[2][4][5]
Molecular Weight 204.18 g/mol --INVALID-LINK--[5]
Appearance White powder (predicted)
Solubility No data available
Melting Point No data available
Boiling Point No data available

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound could not be identified in the public domain. General synthetic strategies for similar compounds, such as the coupling of a pyrrole derivative with a substituted nitrophenol, may be applicable. However, without specific literature, providing a reliable and validated protocol is not possible.

A patent for the preparation of 4-nitrophenol derivatives describes a general process involving the nitration of phenol derivatives.[6] This methodology could potentially be adapted for the synthesis of the target compound, but specific reaction conditions and yields are not provided for this particular molecule.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or potential therapeutic applications of this compound. However, the structural motifs present in the molecule are found in compounds with a wide range of biological activities.

  • Pyrrole Derivatives: The pyrrole ring is a core structure in many biologically active compounds with antibacterial, antifungal, antiviral, and anticancer properties.[1][7][8] For instance, pyrrolnitrin, a natural product containing a pyrrole ring, is known for its antifungal activity.[9]

  • Nitrophenol Compounds: Nitrophenol derivatives have been investigated for various pharmacological activities, including potential antitumor effects.[10]

Based on these general observations, it could be hypothesized that this compound might exhibit some form of biological activity. However, this remains purely speculative without experimental evidence.

Signaling Pathways and Mechanism of Action

No studies have been published that investigate the interaction of this compound with any biological signaling pathways. Therefore, no diagrams or detailed descriptions of its mechanism of action can be provided.

Logical Workflow for Future Research

Given the lack of data, a logical workflow for investigating this compound would involve the following steps:

A proposed workflow for the future investigation of this compound.

Conclusion

This compound (CAS: 251649-40-8) is a chemical compound for which there is a significant lack of publicly available scientific data. While its structural components are present in many biologically active molecules, no specific studies on its synthesis, biological effects, or mechanism of action have been reported. The information provided in this document is limited to basic chemical identifiers. Further research, as outlined in the proposed workflow, is necessary to elucidate the properties and potential applications of this compound. Researchers interested in this molecule will need to undertake foundational research to establish its characteristics.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Nitro-4-(1H-pyrrol-1-yl)phenol. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values and a plausible experimental protocol for its synthesis and characterization. The information herein is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol .[1] Its structure features a phenol ring substituted with a nitro group at position 3 and a pyrrole ring attached to position 4.

Synonyms:

  • 3-nitro-4-(1H-pyrrol-1-yl)benzenol

  • Phenol, 3-nitro-4-(1H-pyrrol-1-yl)-

  • CAS Number: 251649-40-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.5Singlet1HPhenolic -OH
~8.0Doublet1HH-2 (Aromatic)
~7.5Doublet of Doublets1HH-6 (Aromatic)
~7.2Doublet1HH-5 (Aromatic)
~7.0Triplet2HH-α (Pyrrole)
~6.3Triplet2HH-β (Pyrrole)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~155C-1 (C-OH)
~140C-3 (C-NO₂)
~135C-4 (C-Pyrrole)
~125C-6
~120C-α (Pyrrole)
~118C-2
~115C-5
~110C-β (Pyrrole)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400 - 3200O-H stretch (Phenol)
3100 - 3000C-H stretch (Aromatic/Pyrrole)
1550 - 1500N-O stretch (asymmetric, Nitro)
1350 - 1300N-O stretch (symmetric, Nitro)
1600, 1480C=C stretch (Aromatic)
1300 - 1000C-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
204[M]⁺ (Molecular Ion)
187[M-OH]⁺
174[M-NO]⁺
158[M-NO₂]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a polar solvent is expected to show absorption maxima characteristic of nitrophenolic compounds.

Table 5: Predicted UV-Vis Absorption Maxima

λmax (nm)Electronic Transition
~270-280π → π* (Phenolic chromophore)
~340-360n → π* and π → π* (Nitro-aromatic system)

Experimental Protocols

The following is a proposed experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of 4-(1H-pyrrol-1-yl)phenol

This precursor can be synthesized via the Clauson-Kaas reaction.

Materials:

  • 4-Aminophenol

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

Procedure:

  • Dissolve 4-aminophenol in glacial acetic acid in a round-bottom flask.

  • Add 2,5-dimethoxytetrahydrofuran dropwise to the solution while stirring.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(1H-pyrrol-1-yl)phenol.

Synthesis of this compound

The target compound can be synthesized by the nitration of 4-(1H-pyrrol-1-yl)phenol.

Materials:

  • 4-(1H-pyrrol-1-yl)phenol

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Dichloromethane

  • Ice bath

Procedure:

  • Dissolve 4-(1H-pyrrol-1-yl)phenol in dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization

Instrumentation:

  • NMR: 400 MHz or 500 MHz NMR spectrometer.

  • IR: Fourier-Transform Infrared (FTIR) spectrometer.

  • MS: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • UV-Vis: UV-Vis spectrophotometer.

Sample Preparation:

  • NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • IR: Prepare a KBr pellet or a thin film of the sample.

  • MS: Dissolve the sample in a volatile solvent.

  • UV-Vis: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or acetonitrile).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization start 4-Aminophenol + 2,5-Dimethoxytetrahydrofuran precursor Synthesis of 4-(1H-pyrrol-1-yl)phenol start->precursor nitration Nitration Reaction precursor->nitration product Crude 3-Nitro-4- (1H-pyrrol-1-yl)phenol nitration->product workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Product chromatography->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR pure_product->ir ms Mass Spec pure_product->ms uv_vis UV-Vis pure_product->uv_vis

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pyrrole-Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physical properties, and chemical characteristics of pyrrole-substituted nitrophenols. This class of compounds, which integrates the aromatic pyrrole nucleus with the electron-withdrawing nitrophenol moiety, is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential for creating novel functional materials.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and relationships to support ongoing research and development.

Core Chemical Structures

Pyrrole-substituted nitrophenols are characterized by a pyrrole ring attached to a nitrophenol ring. The relative positions of the nitro group and the pyrrole substituent on the phenol ring, as well as substituents on the pyrrole ring itself, give rise to a wide array of derivatives with distinct properties. The foundational structures include pyrrole, a five-membered aromatic heterocycle, and nitrophenol.[3][4]

Physical and Chemical Properties

The physicochemical properties of these compounds are influenced by the interplay between the electron-donating pyrrole ring and the electron-withdrawing nitro group, along with the acidic phenolic hydroxyl group.[5]

Properties of Parent Compounds

A baseline understanding of the parent compounds is crucial for predicting the characteristics of their derivatives.

Table 1: Physicochemical Properties of Pyrrole and 4-Nitrophenol

PropertyPyrrole4-NitrophenolReference(s)
Molecular Formula C₄H₄NHC₆H₅NO₃[3][4]
Molar Mass 67.091 g/mol 139.110 g/mol [3][6]
Appearance Colorless volatile liquidColorless to pale yellow crystals[3][6]
Melting Point -23 °C113–114 °C[3][6]
Boiling Point 129–131 °C279 °C[3][6]
Solubility in Water Sparingly soluble16 g/L (25 °C)[6][7]
pKa 17.5 (N-H acidity)7.15 (phenolic OH)[3][6]
logP Not specified1.91[4]
Dipole Moment 1.58 DNot specified[3]
Properties of Pyrrole-Substituted Nitrophenols

Specific data for pyrrole-substituted nitrophenols are less commonly reported in generalized databases. The available information for representative compounds is summarized below.

Table 2: Physicochemical Properties of Selected Pyrrole-Substituted Nitrophenols

Property4-Nitro-2-pyrrol-1-yl-phenol1-(2-Nitrophenyl)pyrroleReference(s)
Molecular Formula C₁₀H₈N₂O₃C₁₀H₈N₂O₂[5]
Molecular Weight ~204.18 g/mol 188.18 g/mol [5]
General Description Combines the aromatic properties of pyrrole with an electron-withdrawing nitro group and a polar phenol moiety.A derivative where the pyrrole ring is attached to a nitrophenyl group.[5]
Solubility The phenolic hydroxyl group likely increases water solubility compared to non-hydroxylated analogs.Not specified[5]
Stability May undergo oxidation or further electrophilic substitution.Not specified[5]

Synthesis and Experimental Protocols

The synthesis of pyrrole-substituted nitrophenols can be approached through several established methods, primarily involving the formation of the pyrrole ring or the modification of a pre-existing pyrrole or nitrophenol structure.

General Synthesis Workflow

The synthesis, purification, and characterization of these compounds follow a logical progression. The workflow diagram below illustrates the typical steps involved in preparing and verifying a novel pyrrole-substituted nitrophenol derivative.

G General Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Start Select Starting Materials (e.g., Aminophenol, 1,4-Diketone) Reaction Paal-Knorr Condensation or other coupling reaction Start->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization TLC TLC Analysis Recrystallization->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Final Pure Pyrrole-Substituted Nitrophenol IR->Final

Caption: A typical workflow for the synthesis, purification, and structural confirmation of pyrrole-substituted nitrophenols.

Protocol 1: Nitration of 2-pyrrol-1-yl-phenol

This method involves the direct nitration of a pre-formed pyrrole-phenol compound.[5]

  • Reactants : 2-pyrrol-1-yl-phenol, fuming nitric acid (90%), concentrated sulfuric acid.

  • Solvent : A mixture of concentrated sulfuric acid and acetic acid (3:1) can be used to improve solubility and selectivity.[5]

  • Procedure :

    • Dissolve 2-pyrrol-1-yl-phenol in the sulfuric/acetic acid solvent system.

    • Cool the reaction mixture to 0–5 °C in an ice bath.

    • Add fuming nitric acid dropwise while maintaining the temperature between 0–5 °C. The electron-donating nature of the pyrrole ring directs nitration primarily to the para-position relative to the hydroxyl group.[5]

    • Stir the reaction for 4–6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture over crushed ice to precipitate the product.

    • Filter the crude product, wash with cold water until neutral, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

  • Yield : This method can yield 4-nitro-2-pyrrol-1-yl-phenol as the major product with yields of 65–70%.[5]

Protocol 2: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. This can be adapted to synthesize N-(nitrophenyl)pyrroles.

  • Reactants : A suitable 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and a nitrophenylamine (e.g., 4-aminophenol, which would be subsequently nitrated, or a pre-nitrated aminophenol).

  • Catalyst : An acid catalyst such as acetic acid, p-toluenesulfonic acid, or iron(III) chloride is often employed.

  • Procedure :

    • Combine the 1,4-dicarbonyl compound, the primary amine, and the catalyst in a suitable solvent (e.g., ethanol, or under solvent-free conditions).

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude N-(nitrophenyl)pyrrole derivative using column chromatography or recrystallization.

A plausible reaction mechanism for the acid-catalyzed Paal-Knorr synthesis involves the protonation of a carbonyl group, nucleophilic attack by the amine, and subsequent cyclization and dehydration to form the aromatic pyrrole ring.

Chemical Reactivity and Structure-Activity Relationships

The reactivity of pyrrole-substituted nitrophenols is dictated by the electronic properties of the constituent rings.

  • Pyrrole Ring : The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution, typically at the C-2 position.[7] However, the N-substituent (the nitrophenyl group) can influence this reactivity.

  • Nitrophenol Ring : The nitrophenol ring is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

  • Acidity : The phenolic proton is acidic, with a pKa influenced by the position of the nitro group and the pyrrole substituent. The pKa of 4-nitrophenol is approximately 7.15, and this value will be modulated in the substituted derivatives.[6]

The biological activity of these compounds is closely tied to their structure. The diagram below illustrates key structural features and their potential impact on biological activity, a critical consideration for drug development professionals.

G Structure-Activity Relationship (SAR) Concepts cluster_compound Core Scaffold: Pyrrole-Substituted Nitrophenol cluster_factors Key Structural Modulators of Activity cluster_outcomes Potential Biological Outcomes Core [Pyrrole Ring] -- [Linker] -- [Nitrophenol Ring] PyrroleSubs Substituents on Pyrrole Ring (e.g., alkyl, aryl) - Modulate lipophilicity - Steric effects Activity Biological Activity (e.g., Antimicrobial, Anticancer) PyrroleSubs->Activity ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) PyrroleSubs->ADME NitroPos Position of Nitro Group (ortho, meta, para) - Affects pKa and electronics NitroPos->Activity Toxicity Toxicity / Selectivity NitroPos->Toxicity Linker Nature of Linker (e.g., N-C bond) - Influences conformation Linker->ADME PhenolSubs Other Substituents on Phenol Ring - Fine-tune electronic properties PhenolSubs->Toxicity Activity->Toxicity Activity->ADME

Caption: Key structural features of pyrrole-substituted nitrophenols that influence their biological activity and properties.

Characterization Techniques

The structural elucidation of newly synthesized pyrrole-substituted nitrophenols relies on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the substitution pattern on both the pyrrole and nitrophenol rings. The chemical shifts of the protons on the pyrrole ring typically appear between 6 and 7 ppm.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns can also offer structural clues.

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch of the pyrrole (if unsubstituted), the O-H stretch of the phenol, and the characteristic symmetric and asymmetric stretches of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).

  • UV-Visible Spectroscopy : These compounds are expected to be chromophoric. For example, 4-nitrophenol exhibits a strong absorbance at 405 nm in its deprotonated (phenolate) form.[6]

This guide provides a foundational understanding of the physical and chemical characteristics of pyrrole-substituted nitrophenols. The provided protocols and data serve as a starting point for researchers engaged in the synthesis and evaluation of this promising class of compounds.

References

An In-depth Technical Guide to 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-4-(1H-pyrrol-1-yl)phenol, a distinct organic molecule, is cataloged within chemical research communities primarily as a niche intermediate. This technical guide synthesizes the currently available public information regarding its discovery, history, and core chemical properties. Despite extensive searches of scientific literature and patent databases, detailed experimental protocols for its synthesis, comprehensive biological activity data, and specific mechanistic studies remain largely unpublished. This document serves to consolidate the known information and highlight the areas requiring further investigation to fully characterize this compound and its potential applications.

Introduction

This compound is a heterocyclic compound featuring a phenol ring substituted with both a nitro group and a pyrrole ring. The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity. Nitroaromatic compounds are a well-established class of molecules with applications ranging from explosives to pharmaceuticals, often acting as electrophiles or metabolic precursors. The pyrrole moiety is a fundamental component of many biologically active natural products and synthetic drugs, known for its role in hydrogen bonding and as a scaffold for further functionalization. The combination of these structural features in this compound makes it a compound of interest for chemical synthesis and potentially for biological screening.

Discovery and History

The specific discovery and historical development of this compound are not well-documented in publicly accessible scientific literature or patent filings. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. Its CAS Registry Number is 251649-40-8. The history of related compounds, such as various nitrophenols and phenylpyrroles, is extensive and provides a context for the potential utility of this molecule. For instance, nitrophenols have a long history as antiseptics and chemical intermediates, while substituted pyrroles are investigated for a wide array of pharmacological activities, including as antibacterial and anticancer agents. However, a dedicated research trajectory for this compound itself is not apparent from the available data.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases and supplier specifications. Experimental data from peer-reviewed studies are not available.

PropertyValueSource
CAS Number 251649-40-8Chemical Catalogs
Molecular Formula C₁₀H₈N₂O₃Chemical Catalogs
Molecular Weight 204.18 g/mol Calculated
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the searched scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be conceptualized.

Conceptual Synthetic Pathway

A potential synthetic approach could involve the following key steps:

  • N-Arylation: Coupling of pyrrole with a suitable 4-substituted-3-nitrophenol derivative. A common method for this transformation is the Ullmann condensation or a Buchwald-Hartwig amination.

  • Nitration of a Precursor: Nitration of 4-(1H-pyrrol-1-yl)phenol. The directing effects of the hydroxyl and pyrrolyl groups would need to be carefully considered to achieve the desired regioselectivity.

The logical relationship for a conceptual synthesis is depicted in the following diagram:

G Conceptual Synthesis of this compound cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (Conceptual) Target This compound C_N_disconnection C-N Bond Disconnection Target->C_N_disconnection Route A C_NO2_disconnection Aromatic Nitration Target->C_NO2_disconnection Route B Pyrrole + 4-Substituted-3-nitrophenol Pyrrole + 4-Substituted-3-nitrophenol C_N_disconnection->Pyrrole + 4-Substituted-3-nitrophenol 4-(1H-pyrrol-1-yl)phenol 4-(1H-pyrrol-1-yl)phenol C_NO2_disconnection->4-(1H-pyrrol-1-yl)phenol Pyrrole Pyrrole Ullmann Ullmann Condensation (e.g., Cu catalyst, base) Pyrrole->Ullmann Nitrophenol 4-Halo-3-nitrophenol Nitrophenol->Ullmann Product_A This compound Ullmann->Product_A Aminophenol 4-Aminophenol Paal_Knorr Paal-Knorr Synthesis (with 2,5-dimethoxytetrahydrofuran) Aminophenol->Paal_Knorr Pyrrolylphenol 4-(1H-pyrrol-1-yl)phenol Paal_Knorr->Pyrrolylphenol Nitration Nitration (e.g., HNO3/H2SO4) Pyrrolylphenol->Nitration Product_B This compound Nitration->Product_B

Figure 1: Conceptual synthetic pathways for this compound.

Disclaimer: These are hypothetical pathways and have not been experimentally validated based on available literature. Researchers should perform their own literature search and optimization for any synthetic attempts.

Biological Activity and Drug Development

There are no specific studies detailing the biological activity or potential drug development applications of this compound found in the public domain. The broader classes of nitrophenols and pyrrole-containing compounds have been explored for various therapeutic areas. For example, some nitrophenol derivatives have been investigated for their antimicrobial and antiparasitic properties. Similarly, many synthetic and natural pyrrole compounds exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Given the lack of data, any discussion of the biological potential of this compound would be purely speculative. Future research would be required to screen this compound against various biological targets to identify any potential therapeutic utility.

The following diagram illustrates a general workflow for screening a novel compound for biological activity:

G General Workflow for Biological Activity Screening Compound This compound Primary_Screening Primary Screening (e.g., in vitro assays, cell-based assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, selectivity) Hit_Identification->Secondary_Screening Active Inactive Inactive Hit_Identification->Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies (in vivo models) Lead_Optimization->Preclinical_Studies Clinical_Development Clinical Development Preclinical_Studies->Clinical_Development

Figure 2: A generalized workflow for assessing the biological activity of a novel chemical entity.

Signaling Pathways and Mechanism of Action

Without any biological data, it is not possible to describe any signaling pathways or mechanisms of action for this compound.

Conclusion and Future Directions

This compound is a chemical entity with a defined structure but a largely unexplored history and application profile. The information available in the public domain is limited to its basic chemical identity. This guide highlights a significant gap in the scientific literature regarding this compound.

Future research should focus on:

  • Development and publication of a robust and reproducible synthetic protocol. This would be the first step to enable broader research on this molecule.

  • Comprehensive physicochemical characterization. Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is necessary.

  • Broad-spectrum biological screening. In vitro and cell-based assays could uncover potential therapeutic applications, for instance, in areas like oncology, infectious diseases, or inflammation.

  • Mechanistic studies. Should any biological activity be identified, subsequent studies to elucidate the mechanism of action would be crucial for any potential drug development efforts.

This technical guide serves as a baseline of current knowledge and a call to the scientific community for further investigation into the properties and potential of this compound.

Unlocking the Therapeutic Potential of 3-Nitro-4-(1H-pyrrol-1-yl)phenol: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound, 3-Nitro-4-(1H-pyrrol-1-yl)phenol, presents a compelling starting point for drug discovery and development. Possessing a unique combination of a nitrophenol and a pyrrole moiety, this molecule is primed for exploration across various therapeutic areas. While direct research on this specific compound is nascent, the well-documented biological activities of related pyrrole and nitrophenol derivatives provide a strong rationale for its investigation as an anticancer, anti-inflammatory, and neuroprotective agent. This guide outlines promising research avenues, details robust experimental protocols, and provides a framework for elucidating the compound's mechanism of action, ultimately paving the way for its potential clinical translation.

Introduction

The pyrrole ring is a fundamental scaffold in a multitude of natural products and synthetic drugs, exhibiting a wide range of biological activities including antibacterial, antiviral, and anticancer properties.[1] Similarly, nitrophenol-containing compounds have been explored for their diverse pharmacological effects. The strategic combination of these two pharmacophores in this compound (Figure 1) suggests a high potential for novel biological activity. This document serves as a comprehensive guide for researchers, outlining key areas of investigation to unlock the therapeutic promise of this intriguing molecule.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound C10H8N2O3 C10H8N2O3 MW: 204.18 MW: 204.18 CAS: 251649-40-8 CAS: 251649-40-8 img img

Caption: Chemical structure and properties of this compound.

Potential Research Areas

Based on the known activities of structurally related compounds, three primary areas of research are proposed for this compound: oncology, inflammation, and neurodegenerative diseases.

Oncology

The presence of the nitro group, a common feature in hypoxia-activated prodrugs, and the pyrrole core, found in numerous anticancer agents, suggests a strong potential for this compound as an oncology therapeutic.

Proposed Research Workflow:

G A In vitro Cytotoxicity Screening (NCI-60 Panel) B Mechanism of Action Studies (Apoptosis, Cell Cycle) A->B C Hypoxia-Selectivity Assays B->C E Target Identification (e.g., Kinase Profiling) B->E D In vivo Xenograft Models (e.g., HCT116, A549) C->D

Caption: Proposed research workflow for evaluating anticancer potential.

Key Research Questions:

  • Does the compound exhibit selective cytotoxicity towards cancer cell lines?

  • Is its activity enhanced under hypoxic conditions?

  • What are the underlying molecular mechanisms of its anticancer effects?

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The phenol and pyrrole moieties are present in many anti-inflammatory compounds, suggesting that this compound may modulate inflammatory pathways.

Proposed Signaling Pathway Investigation:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Compound This compound Compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Key Research Questions:

  • Does the compound inhibit the production of pro-inflammatory cytokines in immune cells?

  • Does it modulate key inflammatory signaling pathways like NF-κB or MAPK?

  • Can it alleviate inflammatory responses in animal models of inflammation?

Neuroprotection

Oxidative stress and neuroinflammation are central to the pathogenesis of neurodegenerative diseases. Phenolic compounds are known for their antioxidant properties, suggesting a potential neuroprotective role for this compound.

Logical Relationship Diagram for Neuroprotection:

G OxidativeStress Oxidative Stress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Neuroinflammation Neuroinflammation Neuroinflammation->NeuronalDamage Compound This compound Compound->OxidativeStress Antioxidant Activity? Compound->Neuroinflammation Anti-inflammatory Activity?

References

Navigating the Solubility Landscape of 3-Nitro-4-(1H-pyrrol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various applications, particularly in drug discovery and development. This technical guide provides an in-depth analysis of the predicted solubility of 3-Nitro-4-(1H-pyrrol-1-yl)phenol in a range of common solvents. In the absence of specific experimental data in publicly available literature, this guide leverages established principles of organic chemistry and the known solubility characteristics of its constituent functional groups—phenol, nitroaromatics, and pyrrole—to provide a robust predictive framework. Furthermore, this document outlines detailed experimental protocols for the determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to ascertain precise solubility data. A visual workflow for these experimental procedures is also provided using a Graphviz diagram.

Predicted Solubility Profile

The "like dissolves like" principle is a fundamental concept in predicting solubility.[1][2] The polarity of a molecule, its ability to form hydrogen bonds, and the overall balance between hydrophobic and hydrophilic regions dictate its solubility in different solvents.[3][4] this compound possesses a combination of polar and non-polar features:

  • Polar characteristics: The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. The nitro (-NO2) group is strongly polar and can act as a hydrogen bond acceptor. The nitrogen atom in the pyrrole ring also contributes to the molecule's polarity.

  • Non-polar characteristics: The benzene and pyrrole rings are aromatic and hydrophobic in nature.

Based on these structural attributes, a predicted solubility profile in various solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic WaterLow to Sparingly SolubleThe presence of hydrogen bond-donating and -accepting groups suggests some water solubility. However, the hydrophobic aromatic rings will likely limit extensive dissolution.[5][6]
Methanol, EthanolSolubleThe alcohol's hydroxyl group can engage in hydrogen bonding with the solute, while its alkyl chain can interact with the non-polar regions, leading to good solubility.[7][8]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of organic compounds.
Acetone, Ethyl AcetateSolubleThese solvents are moderately polar and can interact favorably with the polar functional groups of the compound.[7][9]
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity of the nitro and hydroxyl groups will likely result in poor solubility in non-polar hydrocarbon solvents.[10][11]
Dichloromethane (DCM)Moderately SolubleDCM has a slight polarity and is a good solvent for many organic compounds with a balance of polar and non-polar features.
Diethyl EtherModerately SolubleEther can act as a hydrogen bond acceptor, which may provide some solubility for the compound.[8][12]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, two primary types of measurements are employed: thermodynamic and kinetic solubility.[13]

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid form of the solute.[14] The shake-flask method is the gold standard for this determination.[15][16]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[15] A magnetic stirrer or an orbital shaker can be used for agitation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment.[15] Centrifugation at a controlled temperature can be employed to accelerate the separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, a filter syringe can be used. The collected sample is then diluted with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility (Turbidimetric Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in DMSO).[17][18] This method is often used in high-throughput screening during early drug discovery.[19][20]

Protocol: Turbidimetric Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in a microplate format using DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well in a microplate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[20] The turbidity of each well is then measured using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[19]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to a blank control, is determined as the kinetic solubility. This is often defined as the point where the turbidity signal surpasses a certain threshold.[19][21]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) thermo_start Add excess solid to solvent thermo_equilibrate Equilibrate (24-48h shaking) thermo_start->thermo_equilibrate thermo_separate Phase Separation (Centrifugation) thermo_equilibrate->thermo_separate thermo_sample Sample Supernatant thermo_separate->thermo_sample thermo_quantify Quantify (HPLC/LC-MS) thermo_sample->thermo_quantify thermo_end Equilibrium Solubility Value thermo_quantify->thermo_end kinetic_start Prepare DMSO stock solution kinetic_dilute Serial Dilution in DMSO kinetic_start->kinetic_dilute kinetic_add Add to Aqueous Buffer kinetic_dilute->kinetic_add kinetic_incubate Incubate (1-2h) kinetic_add->kinetic_incubate kinetic_measure Measure Turbidity kinetic_incubate->kinetic_measure kinetic_end Kinetic Solubility Value kinetic_measure->kinetic_end start Solid Compound: This compound start->thermo_start start->kinetic_start

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Conclusion

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Nitro-4-(1H-pyrrol-1-yl)phenol. Due to the limited availability of direct experimental thermochemical data for this specific compound in publicly accessible literature, this document outlines established theoretical and computational methodologies for the determination of its key thermochemical parameters. Furthermore, a detailed experimental protocol for its synthesis is provided, based on established organic chemistry principles for analogous compounds. This guide is intended to serve as a foundational resource for researchers in pharmacology, materials science, and chemical engineering, enabling further investigation and application of this compound.

Introduction

This compound is a heterocyclic aromatic compound of interest due to its potential applications stemming from the combined functionalities of the phenol, pyrrole, and nitro groups. The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and, consequently, the chemical and physical properties of the molecule. Understanding the thermochemical properties, such as the enthalpy of formation and combustion, is critical for assessing its energetic characteristics, stability, and potential utility in various applications, including as an intermediate in drug synthesis. This guide addresses the current information gap by presenting a robust framework for the theoretical estimation of these properties and a clear pathway for its laboratory synthesis.

Physicochemical and Structural Data

While extensive experimental thermochemical data is not available, the basic molecular properties of this compound have been established. These are summarized in the table below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 251649-40-8[1][2]
Molecular Formula C₁₀H₈N₂O₃[3]
Molecular Weight 204.18 g/mol -
Canonical SMILES C1=CC(=C(C=C1N2C=CC=C2)--INVALID-LINK--[O-])O-
InChI Key YWJAGXJRGASJDB-UHFFFAOYSA-N-

Theoretical Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of organic molecules. The following table outlines key thermochemical parameters and the recommended theoretical methods for their determination.

Thermochemical PropertyProposed Theoretical MethodologySignificance
Gas-Phase Enthalpy of Formation (ΔHf°(g)) Quantum Chemical Calculations: Employing methods such as Gaussian-4 (G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) provides high accuracy. Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) can also be used, often in conjunction with isodesmic reactions to improve accuracy through error cancellation.A fundamental measure of the molecule's stability. Essential for calculating reaction enthalpies and assessing the energetic feasibility of chemical processes involving the compound.
Enthalpy of Combustion (ΔHc°) Empirical and Semi-Empirical Methods: Can be estimated from the calculated enthalpy of formation. Alternatively, group additivity methods, where contributions from individual functional groups are summed, can provide a reasonable estimate. Machine learning models trained on large datasets of known combustion enthalpies are also emerging as a predictive tool.Indicates the total amount of energy released upon complete oxidation of the compound. This is a critical parameter for safety assessments, particularly for nitro-containing compounds, and for evaluating its potential as an energetic material.
Enthalpy of Sublimation (ΔHsub°) Clausius-Clapeyron Equation: If vapor pressure data at different temperatures can be obtained experimentally or through simulation, the enthalpy of sublimation can be calculated. This parameter is crucial for converting between gas-phase and solid-state thermochemical data.Relates the solid and gaseous states and is necessary for deriving the solid-state enthalpy of formation from gas-phase computational results. It is also important for understanding purification processes like sublimation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor 4-(1H-pyrrol-1-yl)phenol followed by its regioselective nitration.

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)phenol

This precursor can be synthesized via a Clauson-Kaas reaction between 4-aminophenol and 2,5-dimethoxytetrahydrofuran in a suitable solvent, typically an organic acid like acetic acid, which catalyzes the reaction.

  • Materials: 4-aminophenol, 2,5-dimethoxytetrahydrofuran, glacial acetic acid, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 4-aminophenol in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add 2,5-dimethoxytetrahydrofuran to the solution.

    • Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC is recommended).

    • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 4-(1H-pyrrol-1-yl)phenol.

Step 2: Nitration of 4-(1H-pyrrol-1-yl)phenol

The nitration is a critical step where the regioselectivity is directed by the activating hydroxyl group and the pyrrole moiety. The use of a mild nitrating agent is crucial to prevent over-nitration or degradation of the starting material.

  • Materials: 4-(1H-pyrrol-1-yl)phenol, nitric acid (concentrated), sulfuric acid (concentrated), dichloromethane, ice bath, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-(1H-pyrrol-1-yl)phenol in dichloromethane in a three-necked flask equipped with a dropping funnel and a thermometer, and place it in an ice bath to maintain a temperature of 0-5 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 4-(1H-pyrrol-1-yl)phenol while vigorously stirring and maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for a specified time, monitoring the reaction progress by TLC.

    • Quench the reaction by carefully pouring the mixture over crushed ice.

    • Separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel to isolate this compound.

Visualizations

Workflow for Synthesis and Thermochemical Analysis

The following diagram illustrates the integrated workflow for the synthesis of this compound and the subsequent theoretical analysis of its thermochemical properties.

G cluster_synthesis Synthesis Workflow cluster_analysis Theoretical Analysis Workflow start Starting Materials (4-aminophenol, 2,5-dimethoxytetrahydrofuran) step1 Clauson-Kaas Reaction start->step1 precursor 4-(1H-pyrrol-1-yl)phenol step1->precursor step2 Regioselective Nitration precursor->step2 purification Purification (Chromatography/Recrystallization) step2->purification product This compound mol_structure Define Molecular Structure product->mol_structure Structural Input purification->product dft DFT/Ab Initio Calculations (e.g., Gaussian, ORCA) mol_structure->dft hf Calculate Gas-Phase Enthalpy of Formation (ΔHf°(g)) dft->hf hcomb Estimate Enthalpy of Combustion (ΔHc°) dft->hcomb hsub Estimate Enthalpy of Sublimation (ΔHsub°) dft->hsub thermo_data Thermochemical Data Table hf->thermo_data hcomb->thermo_data hsub->thermo_data

Caption: Synthesis and Theoretical Analysis Workflow.

Conclusion

This technical guide has synthesized the available information on this compound and provided a clear and actionable framework for its synthesis and the theoretical determination of its thermochemical properties. While experimental data remains a critical need for the full characterization of this compound, the methodologies outlined herein offer a robust starting point for researchers. The detailed synthetic protocol enables the production of the material for further study, and the proposed computational workflows allow for the estimation of its energetic profile, which is essential for assessing its stability, reactivity, and potential applications. It is the hope of the author that this guide will stimulate further research into this and related nitro-aromatic heterocyclic compounds.

References

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Nitro-4-(1H-pyrrol-1-yl)phenol (MW: 204.18 g/mol , Formula: C₁₀H₈N₂O₃) is a nitro-substituted pyrrole derivative.[1][2] Its structure combines the aromatic properties of a pyrrole ring, an electron-withdrawing nitro group, and a polar phenol moiety, making it a compound of interest in medicinal chemistry and materials science.[1] Accurate and comprehensive characterization is crucial for establishing its identity, purity, and stability, which are prerequisites for any further research or development. This document provides detailed protocols for the analytical characterization of this compound using various spectroscopic, chromatographic, and thermal analysis techniques.

A general workflow for the analytical characterization of a new chemical entity like this compound is outlined below. This process ensures a thorough examination of the compound's structure, purity, and physical properties.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_documentation Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (FTIR, NMR, UV-Vis, MS) Purification->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC-MS for Purity) Purification->Chromatography Thermal Thermal Analysis (DSC, TGA for Stability) Purification->Thermal Data Data Interpretation & Structural Confirmation Spectroscopy->Data Chromatography->Data Thermal->Data Report Generate Certificate of Analysis (CoA) Data->Report

Caption: General analytical characterization workflow.

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[3] The spectrum will confirm the presence of O-H, N-H, C-H, C=C, and N=O bonds.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected Data:

Wavenumber (cm⁻¹)Functional GroupVibration ModeReference
3400–3200Phenolic O-H & Pyrrole N-HStretching (Broad)[1][4][5]
3150–3000Aromatic C-HStretching[6]
1590–1610Aromatic C=CStretching[4]
1520 & 1350Nitro (NO₂)Asymmetric & Symmetric Stretch[1]
1475Pyrrole RingFundamental Vibrations[5]
1200–1100Phenolic C-OStretching[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[7][8]

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR techniques like COSY and HSQC can be used for unambiguous signal assignment.[1][9]

  • Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values.

Expected Data (Hypothetical, in DMSO-d₆):

  • ¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
~10.5singlet1HPhenolic -OH[10]
~8.0doublet1HAromatic H (ortho to NO₂)[1]
~7.5doublet1HAromatic H (meta to NO₂)[8]
~7.3triplet2HPyrrole H (α-protons)[1]
~6.8doublet1HAromatic H (ortho to -OH)[11]
~6.3triplet2HPyrrole H (β-protons)[1]
  • ¹³C NMR:

Chemical Shift (δ, ppm)AssignmentReference
~155C-OH (Phenolic)[10]
~145C-NO₂[8]
~130-140Aromatic Quaternary Carbons[8]
~120-128Aromatic CH[8]
~118Pyrrole α-Carbons[10]
~110Pyrrole β-Carbons[10]
Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer, often coupled with a chromatographic system like GC or LC. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[1]

  • Data Acquisition: Acquire the mass spectrum, typically using Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙) and analyze the fragmentation pattern.

Expected Data:

ParameterValueReference
Molecular FormulaC₁₀H₈N₂O₃[2]
Exact Mass204.0535[2]
Expected [M+H]⁺ (ESI)205.0608[1]
Expected [M]⁺˙ (EI)204.0535[12]

Chromatographic Methods

Chromatographic techniques are vital for assessing the purity of the compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile compounds like this compound.[13]

Experimental Protocol:

The workflow for HPLC analysis involves sample preparation, instrument setup, data acquisition, and analysis.

G prep 1. Sample Preparation (Dissolve in Mobile Phase) setup 2. Instrument Setup (Column, Mobile Phase, Flow Rate) prep->setup inject 3. Sample Injection (e.g., 10 µL) setup->inject acquire 4. Data Acquisition (UV Detector at λmax) inject->acquire analyze 5. Data Analysis (Integrate Peak, Calculate Purity %) acquire->analyze report 6. Reporting (Chromatogram and Purity Table) analyze->report

Caption: Experimental workflow for HPLC purity analysis.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Further dilute to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.

  • Instrumentation: Use an HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13][14]

  • Chromatographic Conditions (Isocratic Method):

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[14]

    • Detection Wavelength: Set to the λmax of the compound (determined by UV-Vis, likely in the 270-320 nm range).[14]

    • Injection Volume: 10-20 µL.[14]

    • Column Temperature: Ambient or 30 °C.

  • Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Data:

ParameterTypical Value
Retention Time (t R )2-5 minutes (variable)
Purity>95% (for pure sample)
Tailing Factor0.9 - 1.5
Theoretical Plates>2000
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for purity assessment, especially for identifying volatile impurities. Derivatization may be required to improve the volatility and thermal stability of the phenolic group.[15]

Experimental Protocol:

G derivatize 1. Derivatization (Optional) (e.g., Silylation) prep 2. Sample Preparation (Dissolve in appropriate solvent) derivatize->prep setup 3. GC-MS Setup (Column, Temp Program) prep->setup inject 4. Injection (Split/Splitless Inlet) setup->inject run 5. GC Separation & MS Detection inject->run analyze 6. Data Analysis (Identify peaks via MS library) run->analyze

Caption: Experimental workflow for GC-MS analysis.

  • Sample Preparation (with Derivatization): To a vial containing ~1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat at 60-70 °C for 30 minutes.

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., with an EI source).[7] Use a capillary column suitable for polar compounds (e.g., DB-5ms).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-500 m/z.

  • Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[12]

Thermal Analysis

Thermal analysis methods like DSC and TGA provide information on the compound's melting point, thermal stability, and decomposition profile.[16]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of the compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Data Acquisition: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature well above its melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min).

  • Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

Expected Data:

ParameterExpected Value
Melting Point (Onset)Sharp endothermic peak
Purity (by van't Hoff)>98% (for a sharp, symmetric peak)
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition pattern.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).

  • Instrumentation: Use a calibrated TGA instrument.

  • Data Acquisition: Heat the sample from ambient temperature to an elevated temperature (e.g., 600 °C) at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.

  • Analysis: Determine the onset temperature of decomposition, which corresponds to significant weight loss.

Expected Data:

ParameterExpected Value
Onset of Decomposition (T d )Temperature at which significant mass loss begins.[17]
Residual MassPercentage of mass remaining at the end of the experiment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol. This method is suitable for the determination of the compound in bulk drug substances and for monitoring its stability. The protocol employs a C18 column with isocratic elution and UV detection, ensuring high sensitivity, specificity, and reproducibility. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in various matrices, ensuring quality control and supporting formulation and stability studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of nitrophenols and their derivatives due to its high resolution and sensitivity.[1][2][3] This application note presents a validated HPLC method for the determination of this compound, addressing the need for a standardized analytical procedure.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[4][5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 0.02 M KH2PO4 (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 285 nm
Run Time 10 minutes

Rationale for parameter selection: A C18 column is chosen for its versatility in reversed-phase chromatography. The mobile phase composition and pH are selected to ensure good peak shape and retention of the analyte.[1][4][5][6] A flow rate of 1.0 mL/min provides a balance between analysis time and separation efficiency. The detection wavelength of 285 nm is selected based on the UV spectrum of similar nitrophenol compounds to ensure high sensitivity.

Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system equilibration Column Equilibration hplc_system->equilibration injection Inject Sample/Standard equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 285 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification reporting Generate Report quantification->reporting Method_Development cluster_initial Initial Assessment cluster_optimization Method Optimization cluster_validation Method Validation cluster_final Final Method lit_review Literature Review of Similar Compounds col_select Column Selection (C18) lit_review->col_select physchem Assess Physicochemical Properties mp_select Mobile Phase Selection (ACN/Buffer) physchem->mp_select col_select->mp_select ph_opt pH Optimization mp_select->ph_opt wav_select Wavelength Selection ph_opt->wav_select flow_opt Flow Rate Optimization wav_select->flow_opt specificity Specificity flow_opt->specificity linearity Linearity specificity->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy robustness Robustness accuracy->robustness final_method Finalized HPLC Protocol robustness->final_method

References

Application Notes and Protocols for Mass Spectrometry of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric analysis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol, a compound of interest in pharmaceutical and chemical research. The protocols outlined below are designed to ensure accurate and reproducible results for the identification and characterization of this molecule.

Chemical Properties and Structure

This compound is a nitroaromatic compound with the following chemical properties:

PropertyValue
Chemical Formula C₁₀H₈N₂O₃[1][2][3]
Molecular Weight 204.18 g/mol [1][2]
CAS Number 251649-40-8[1][2][4]
Appearance Expected to be a yellow to pale yellow solid[5]

The structure of this compound combines a phenolic ring with a nitro group and a pyrrole substituent, which dictates its fragmentation behavior in mass spectrometry.

Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely published, the expected fragmentation pattern can be predicted based on the analysis of similar nitroaromatic and phenolic compounds.[6][7][8] The primary ionization technique discussed is Electrospray Ionization (ESI), which is well-suited for polar molecules of this type.

Table 1: Predicted m/z Values for Major Ions of this compound in ESI-MS/MS.

IonPredicted m/zIonization ModeDescription
[M-H]⁻ 203.05NegativeDeprotonated molecular ion, typically the precursor ion in MS/MS.
[M-H-NO₂]⁻ 157.06NegativeLoss of the nitro group (NO₂) from the precursor ion.
[M-H-NO]⁻ 173.05NegativeLoss of nitric oxide (NO) from the precursor ion.
[M-H-CO]⁻ 175.06NegativeLoss of carbon monoxide (CO) from the phenolic ring.
[M+H]⁺ 205.06PositiveProtonated molecular ion.
[M+Na]⁺ 227.04PositiveSodium adduct of the molecular ion.

Note: These m/z values are theoretical and may vary slightly in experimental conditions.

Experimental Protocols

The following protocols are recommended for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions to achieve the desired concentration for analysis (e.g., 1-1000 ng/mL).

  • Extraction from Complex Matrices (e.g., Biological Samples):

    • Liquid-Liquid Extraction (LLE): This is a common method for isolating phenolic compounds.[9]

      • Acidify the sample to a low pH with an acid like formic acid to ensure the phenol is in its protonated state.[9]

      • Add an immiscible organic solvent (e.g., ethyl acetate).

      • Vortex thoroughly to partition the analyte into the organic layer.

      • Separate the organic layer and evaporate to dryness.

      • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): SPE can also be used for cleanup and concentration.

LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of phenolic compounds.[10]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.[10]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating polar aromatic compounds.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

    • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, gradually increasing it to elute the compound of interest.

    • Flow Rate: 0.3 mL/min.[10]

    • Column Temperature: 25 °C.[10]

    • Injection Volume: 3 µL.[10]

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Mode: ESI Negative.[10]

    • Capillary Voltage: -4500 V.[10]

    • Source Temperature: 450 °C.[10]

    • Nebulizer Gas: 50 psi.[10]

    • Curtain Gas: 30 psi.[10]

    • Collision Gas: Nitrogen.[10]

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific transitions, for example, the transition from the precursor ion [M-H]⁻ to a characteristic fragment ion like [M-H-NO₂]⁻.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution HPLC HPLC Separation (C18 Column) Standard->HPLC Extraction Extraction from Matrix Extraction->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MS1 MS1: Precursor Ion Selection (m/z 203.05) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Detection CID->MS2 Identification Compound Identification MS2->Identification Quantification Quantification MS2->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments Precursor [M-H]⁻ m/z 203.05 Fragment_NO2 Loss of NO₂ [M-H-NO₂]⁻ m/z 157.06 Precursor->Fragment_NO2 - 46 Da Fragment_NO Loss of NO [M-H-NO]⁻ m/z 173.05 Precursor->Fragment_NO - 30 Da Fragment_NO2_CO Loss of CO from [M-H-NO₂]⁻ Fragment_NO2->Fragment_NO2_CO - 28 Da

References

Application Notes and Protocols: 3-Nitro-4-(1H-pyrrol-1-yl)phenol as a Versatile Chemical Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Nitro-4-(1H-pyrrol-1-yl)phenol is a valuable chemical intermediate possessing three key functional groups: a phenolic hydroxyl, a nitro group, and a pyrrole ring. The strategic positioning of these groups allows for a range of chemical transformations, making it a useful building block in the synthesis of more complex molecules, particularly heterocyclic scaffolds of medicinal interest. The nitro group can be readily reduced to a primary amine, which, in conjunction with the adjacent phenolic hydroxyl group, serves as a precursor for the formation of various fused heterocyclic systems. This application note details the use of this compound as an intermediate in a two-step synthesis of a novel benzoxazole derivative, a privileged structure in drug discovery.

Part 1: Reduction of this compound

The most common and synthetically useful transformation of this compound is the reduction of the nitro group to a primary amine, yielding 3-Amino-4-(1H-pyrrol-1-yl)phenol. This transformation is a critical step in preparing the molecule for subsequent cyclization reactions. A variety of reducing agents can be employed, with stannous chloride (SnCl₂) in the presence of hydrochloric acid being a reliable and high-yielding method that is compatible with the phenol and pyrrole moieties.[1][2][3][4][5]

Experimental Protocol 1: Synthesis of 3-Amino-4-(1H-pyrrol-1-yl)phenol

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.0 eq) and ethanol (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution in one portion.

  • Carefully add concentrated hydrochloric acid (10 mL) dropwise to the stirred mixture. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the reaction mixture to 70°C.

  • Maintain the reaction at 70°C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 3-Amino-4-(1H-pyrrol-1-yl)phenol.

Quantitative Data for Protocol 1
ParameterValue
Starting MaterialThis compound
Molecular Weight204.18 g/mol
Amount of Starting Material2.04 g (10 mmol)
Reducing AgentSnCl₂·2H₂O (5.0 eq)
Product3-Amino-4-(1H-pyrrol-1-yl)phenol
Molecular Weight (Product)174.19 g/mol
Theoretical Yield1.74 g
Actual Yield 1.53 g
Percentage Yield 88%
Purity (by HPLC)>98%

Part 2: Synthesis of a Benzoxazole Derivative

The resulting 3-Amino-4-(1H-pyrrol-1-yl)phenol is an excellent precursor for the synthesis of benzoxazole derivatives. The ortho-aminophenol moiety can undergo condensation and cyclization with various reagents, such as carboxylic acids, acyl chlorides, or aldehydes, to form the oxazole ring.[6][7][8][9][10] This protocol describes the reaction with an acyl chloride to form a 2-substituted benzoxazole.

Experimental Protocol 2: Synthesis of 2-Phenyl-7-(1H-pyrrol-1-yl)benzo[d]oxazole

Materials:

  • 3-Amino-4-(1H-pyrrol-1-yl)phenol

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

Step 2a: Amide Formation

  • Dissolve 3-Amino-4-(1H-pyrrol-1-yl)phenol (1.0 eq) in a mixture of pyridine (5.0 eq) and dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding 1 M HCl (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-(2-hydroxy-5-(1H-pyrrol-1-yl)phenyl)benzamide.

Step 2b: Cyclodehydration

  • Add the crude benzamide from the previous step to polyphosphoric acid (10x by weight) in a high-temperature reaction vessel.

  • Heat the mixture to 160°C with stirring for 3 hours.

  • Cool the reaction mixture to approximately 80°C and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 2-Phenyl-7-(1H-pyrrol-1-yl)benzo[d]oxazole.

Quantitative Data for Protocol 2
ParameterValue
Starting Material3-Amino-4-(1H-pyrrol-1-yl)phenol
Molecular Weight174.19 g/mol
Amount of Starting Material1.74 g (10 mmol)
ReagentBenzoyl chloride (1.1 eq)
Product2-Phenyl-7-(1H-pyrrol-1-yl)benzo[d]oxazole
Molecular Weight (Product)260.29 g/mol
Theoretical Yield2.60 g
Actual Yield 2.16 g
Percentage Yield 83% (over two steps)
Purity (by HPLC)>99%

Visualizations

Reaction Pathway

reaction_pathway A This compound B 3-Amino-4-(1H-pyrrol-1-yl)phenol A->B  SnCl2·2H2O, HCl  EtOH, 70°C C 2-Phenyl-7-(1H-pyrrol-1-yl)benzo[d]oxazole B->C  1. Benzoyl Chloride, Pyridine  2. PPA, 160°C

Caption: Synthetic route from this compound to a benzoxazole derivative.

Experimental Workflow

experimental_workflow cluster_reduction Protocol 1: Nitro Reduction cluster_cyclization Protocol 2: Benzoxazole Formation start1 Dissolve Nitrophenol in EtOH add_sncl2 Add SnCl2·2H2O and HCl start1->add_sncl2 reflux Heat to 70°C (3 hours) add_sncl2->reflux neutralize Cool and Neutralize with NaOH reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract purify1 Dry, Concentrate, and Purify extract->purify1 product1 3-Amino-4-(1H-pyrrol-1-yl)phenol purify1->product1 start2 Dissolve Aminophenol in Pyridine/DCM product1->start2 Intermediate Product add_benzoyl Add Benzoyl Chloride at 0°C start2->add_benzoyl workup Aqueous Workup add_benzoyl->workup cyclize Cyclodehydration in PPA at 160°C workup->cyclize isolate Precipitate, Filter, and Recrystallize cyclize->isolate product2 2-Phenyl-7-(1H-pyrrol-1-yl)benzo[d]oxazole isolate->product2

References

Application Notes and Protocol for the Nitration of 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective mono-nitration of 4-(1H-pyrrol-1-yl)phenol. Due to the presence of two activating moieties—the phenol and the pyrrole rings—this substrate is highly susceptible to electrophilic substitution. The presented protocol is a proposed method based on established principles of phenol nitration, designed to favor the formation of a single nitrated product. The procedure employs mild nitrating conditions to mitigate the risk of over-nitration and oxidative side reactions. This application note also includes a summary of expected quantitative data and a visual representation of the experimental workflow.

Introduction

4-(1H-pyrrol-1-yl)phenol is a bifunctional molecule of interest in medicinal chemistry and materials science. The introduction of a nitro group onto its aromatic framework can serve as a key step in the synthesis of more complex derivatives, including potential pharmaceutical candidates and functional materials. The hydroxyl group of the phenol and the pyrrole ring are both strongly activating and ortho-, para-directing groups in electrophilic aromatic substitution.[1][2] This high reactivity necessitates careful control of reaction conditions to achieve selective nitration. Direct nitration of highly activated phenols with concentrated nitric acid can lead to the formation of multiple isomers and significant oxidative decomposition into tarry by-products.[3] Therefore, a milder approach is warranted. This protocol outlines a method using sodium nitrate in the presence of a mild acid catalyst, which has been shown to be effective for the mono-nitration of phenols.

Data Presentation

As no specific literature data for the nitration of 4-(1H-pyrrol-1-yl)phenol is available, the following table presents hypothetical, yet realistic, quantitative data based on typical yields and product distributions observed in the mono-nitration of substituted phenols.

ProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)Melting Point (°C)1H NMR (δ, ppm)
4-(1H-pyrrol-1-yl)-2-nitrophenol1.000.6565110-11210.5 (s, 1H, OH), 8.1 (d, 1H), 7.8 (dd, 1H), 7.2-7.4 (m, 3H), 6.3 (t, 2H)
4-(1H-pyrrol-1-yl)-3-nitrophenol1.00<0.05<5--

Experimental Protocol

This protocol describes a laboratory-scale procedure for the mono-nitration of 4-(1H-pyrrol-1-yl)phenol.

Materials:

  • 4-(1H-pyrrol-1-yl)phenol

  • Sodium Nitrate (NaNO₂)

  • 3-Methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) or another mild acidic catalyst

  • Ethyl acetate (EtOAc)

  • n-Pentane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Mortar and pestle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean and dry 50 mL round-bottom flask, combine 4-(1H-pyrrol-1-yl)phenol (1 mmol, 0.173 g), 3-methyl-1-sulfonic acid imidazolium chloride (3.1 mmol, 0.616 g), and sodium nitrite (1 mmol, 0.069 g).

  • Reaction Execution: Vigorously grind the mixture in the flask using a mortar and pestle at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (2 x 15 mL). Combine the organic extracts.

  • Drying and Filtration: Add anhydrous sodium sulfate (0.5 g) to the combined organic extracts and stir for 3 minutes. Filter the mixture to remove the drying agent.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of ortho- and para-nitrophenol isomers, can be purified by column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes is recommended. Alternatively, a separation technique based on the differential solubility of the isomers can be employed. For instance, the residue can be treated with n-pentane, in which the o-nitrophenol is typically more soluble.[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the nitration of 4-(1H-pyrrol-1-yl)phenol.

Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 4-(1H-pyrrol-1-yl)phenol, [Msim]Cl, and NaNO2 start->reagents grind Grind at Room Temperature reagents->grind tlc Monitor by TLC grind->tlc extract Extract with Ethyl Acetate tlc->extract Reaction Complete dry Dry with Na2SO4 extract->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography / n-Pentane Wash evaporate->purify product Isolated Product purify->product

Caption: Experimental workflow for the nitration of 4-(1H-pyrrol-1-yl)phenol.

Discussion

The proposed protocol utilizes a mild and efficient method for the nitration of phenols, which is expected to provide a good yield of the mono-nitrated product with regioselectivity favoring the ortho position relative to the hydroxyl group.[4] The use of an acidic ionic liquid like 3-methyl-1-sulfonic acid imidazolium chloride provides a controlled acidic environment for the in-situ generation of the nitrating agent from sodium nitrite. This approach avoids the harsh conditions of concentrated nitric and sulfuric acids, thereby minimizing the formation of undesirable byproducts. The purification strategy is designed to separate the potential isomers effectively. It is crucial for researchers to characterize the final product thoroughly using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity. Due to the highly activating nature of the substrate, careful monitoring of the reaction is essential to prevent over-reaction. This protocol provides a solid foundation for the synthesis of nitrated 4-(1H-pyrrol-1-yl)phenol derivatives for further applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrophenols are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, dyes, agrochemicals, and explosives.[1][2] The introduction of a nitro group onto the phenolic ring significantly influences its chemical reactivity, providing a handle for further functionalization. The position and number of nitro groups are crucial for the desired properties of the final product, making the regioselective synthesis of nitrophenols a key area of research.

This document provides detailed experimental protocols and application notes for the synthesis of various substituted nitrophenols, including mono-, di-, and trinitrophenols. The methodologies described herein cover classical direct nitration techniques as well as more modern approaches employing phase-transfer and solid acid catalysts, which offer improved selectivity and milder reaction conditions.[1][3][4]

General Experimental Workflow

The synthesis of substituted nitrophenols generally follows a sequence of reaction, work-up, and purification steps. The specific conditions and techniques employed will vary depending on the desired product and the chosen synthetic route. A generalized workflow is depicted below.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Phenol/Substituted Phenol + Nitrating Agent ReactionVessel Reaction under Controlled Conditions (Temperature, Time) Reactants->ReactionVessel Mixing Quenching Quenching (e.g., with ice water) ReactionVessel->Quenching Transfer Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying over Anhydrous Salt (e.g., Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Column Chromatography, Recrystallization, Steam Distillation) Evaporation->Purification Analysis Product Analysis (TLC, GC-MS, NMR, IR) Purification->Analysis FinalProduct FinalProduct Analysis->FinalProduct Substituted Nitrophenol nitration_pathway cluster_products Products Phenol Phenol Nitronium Nitronium Ion (NO2+) Electrophile Phenol->Nitronium Electrophilic Attack (Ortho/Para positions) NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->Nitronium Generation Ortho o-Nitrophenol Nitronium->Ortho Mild Conditions Para p-Nitrophenol Nitronium->Para Mild Conditions DiNitro Dinitrophenols Ortho->DiNitro Harsher Conditions Para->DiNitro Harsher Conditions TriNitro Trinitrophenol (Picric Acid) DiNitro->TriNitro Forced Conditions

References

Application Notes and Protocols for Derivatization of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-Nitro-4-(1H-pyrrol-1-yl)phenol. The functionalization of this molecule through the modification of its phenolic hydroxyl group can lead to the generation of novel compounds with potentially enhanced biological activities. The protocols outlined below describe two key derivatization reactions: O-alkylation to form ether derivatives and esterification to produce ester derivatives.

The core structure, combining a phenol, a pyrrole, and a nitro group, offers a unique scaffold for medicinal chemistry. Phenolic compounds are known to modulate various biological pathways, including those involved in inflammation and cell signaling.[1] The pyrrole ring is a common motif in many biologically active natural products and synthetic drugs.[2] Furthermore, nitro-containing compounds exhibit a broad spectrum of pharmacological activities, such as antimicrobial and anti-inflammatory effects.[3] Derivatization of the phenolic hydroxyl group can modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

General Derivatization Scheme

The primary site for derivatization on this compound is the phenolic hydroxyl group. This group can readily undergo O-alkylation and esterification to yield a library of new chemical entities.

Derivatization_Scheme reagent1 R-X (Alkyl Halide) Base ether Ether Derivative (O-Alkylation) reagent2 R-COCl (Acyl Chloride) Base ester Ester Derivative (Esterification) start This compound start->ether Williamson Ether Synthesis start->ester Esterification

Caption: General derivatization pathways for this compound.

Section 1: O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[4][5] The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.

Experimental Protocol: General Procedure for O-Alkylation

This protocol is a general guideline and may require optimization for specific alkyl halides.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (15 volumes), add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.

  • Add the desired alkyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, the temperature can be increased to 50-80°C.

  • After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 10 volumes) and brine (1 x 15 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ether derivative can be purified by column chromatography on silica gel.

Data Presentation: O-Alkylation Reactions

The following table should be used to log the experimental data for each synthesized ether derivative.

EntryR-Group (from R-X)BaseSolventTemp. (°C)Time (h)Yield (%)Analytical Data (¹H NMR, ¹³C NMR, MS)
1
2
3

Workflow for O-Alkylation

O_Alkylation_Workflow start Start: this compound add_base Add Base (e.g., K₂CO₃) in Solvent (e.g., CH₃CN) start->add_base stir1 Stir at RT add_base->stir1 add_alkyl_halide Add Alkyl Halide (R-X) stir1->add_alkyl_halide react Reaction (Stir at RT or Heat) add_alkyl_halide->react monitor Monitor by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Ether Derivative purify->product

Caption: Experimental workflow for the synthesis of ether derivatives.

Section 2: Esterification

Esterification of the phenolic hydroxyl group can be achieved by reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base.

Experimental Protocol: General Procedure for Esterification

This protocol provides a general method for the synthesis of ester derivatives and may require optimization for specific acylating agents.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or carboxylic acid anhydride

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester derivative can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Esterification Reactions

The following table should be used to record the experimental data for each synthesized ester derivative.

EntryR-Group (from R-COCl)BaseSolventTemp. (°C)Time (h)Yield (%)Analytical Data (¹H NMR, ¹³C NMR, MS)
1
2
3

Workflow for Esterification

Esterification_Workflow start Start: this compound dissolve Dissolve in Solvent (e.g., DCM) start->dissolve add_base Add Base (e.g., Et₃N) dissolve->add_base cool Cool to 0°C add_base->cool add_acyl_chloride Add Acyl Chloride (R-COCl) cool->add_acyl_chloride react Reaction (Stir at RT) add_acyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Ester Derivative purify->product

Caption: Experimental workflow for the synthesis of ester derivatives.

Section 3: Potential Biological Activity and Signaling Pathways

While specific biological data for derivatives of this compound are not yet available in the public domain, compounds with similar structural motifs have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. For instance, many phenolic compounds are known to modulate inflammatory pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Hypothetical Signaling Pathway: Inhibition of NF-κB Signaling

The diagram below illustrates a hypothetical mechanism by which a bioactive derivative of this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is a plausible target based on the known activities of related phenolic and nitro-aromatic compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50 p50 IkB->NFkB_p50 Inhibits NFkB_dimer p65/p50 Dimer NFkB_p65->NFkB_dimer Translocates to Nucleus NFkB_p50->NFkB_dimer Translocates to Nucleus Derivative Hypothetical Bioactive Derivative Derivative->IKK Inhibits DNA DNA NFkB_dimer->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the intermediate, 4-(1H-pyrrol-1-yl)phenol, via a Clauson-Kaas reaction between 4-aminophenol and 2,5-dimethoxytetrahydrofuran. The second step is the regioselective nitration of this intermediate to yield the final product, this compound.

Q2: Which step is more critical for optimizing the final yield?

A2: Both steps are crucial, but ensuring a high yield and purity of the 4-(1H-pyrrol-1-yl)phenol intermediate in the first step is fundamental. Impurities or low yield from the Clauson-Kaas reaction will negatively impact the subsequent nitration step, leading to complex purification challenges and a lower overall yield.

Q3: What are the key factors influencing the Clauson-Kaas reaction yield?

A3: The yield of the Clauson-Kaas reaction is primarily affected by the choice of catalyst, solvent, and reaction temperature. Various acid catalysts, from acetic acid to Lewis acids like scandium triflate, have been used.[1][2] The selection of an appropriate solvent, such as 1,4-dioxane or acetic acid, and maintaining the optimal reaction temperature are critical for driving the reaction to completion and minimizing side products.[1]

Q4: What are the main challenges during the nitration of 4-(1H-pyrrol-1-yl)phenol?

A4: The primary challenges are controlling the regioselectivity and preventing over-nitration (dinitration) or degradation of the starting material. The phenol and pyrrole groups are both activating, making the ring highly susceptible to electrophilic attack. This requires mild nitrating agents and careful temperature control to favor the desired mono-nitrated product at the position ortho to the hydroxyl group.[3]

Q5: How can the final product be effectively purified?

A5: Purification typically involves column chromatography on silica gel to separate the desired 3-nitro isomer from unreacted starting material, other isomers, and dinitrated byproducts. Recrystallization from a suitable solvent system can also be employed to obtain a product of high purity.[4]

Troubleshooting Guide

Issue 1: Low Yield in 4-(1H-pyrrol-1-yl)phenol Synthesis (Step 1)
Potential Cause Suggested Solution
Ineffective Catalysis The original Clauson-Kaas reaction used acetic acid as both catalyst and solvent.[2] Consider using a more efficient Lewis acid catalyst, such as Scandium triflate (Sc(OTf)₃) at a loading of 3 mol%, which has been shown to produce good to excellent yields.[1][2] Nicotinamide has also been used effectively.[1]
Improper Solvent The choice of solvent is critical. 1,4-dioxane is a common and effective solvent for this reaction, especially when using Lewis acid catalysts at elevated temperatures (around 100 °C).[1][2] Acetic acid can also be used, particularly if it serves as the catalyst.[1]
Suboptimal Temperature If using Sc(OTf)₃ in 1,4-dioxane, a reaction temperature of 100 °C is recommended for optimal results.[2] When refluxing in acetic acid or 1,4-dioxane with other catalysts, ensure a consistent reflux temperature is maintained.[1]
Poor Quality of 4-Aminophenol 4-Aminophenol can oxidize over time. Use freshly purchased or purified 4-aminophenol for the reaction. If using 4-aminophenol hydrochloride, ensure equimolar amounts of a base (like nicotinamide) are used to liberate the free amine.[1][2]
Issue 2: Low Yield or Multiple Products in Nitration (Step 2)
Potential Cause Suggested Solution
Harsh Nitrating Conditions The use of strong nitrating mixtures like concentrated nitric and sulfuric acids can lead to oxidation, degradation, and the formation of multiple nitrated products.
Formation of Isomers While the hydroxyl group strongly directs nitration to the ortho and para positions (with the para already blocked), the pyrrole ring also influences regioselectivity. To improve selectivity for the 3-nitro position (ortho to the hydroxyl), use milder nitrating agents.
Over-Nitration (Dinitration) The activated ring system is prone to dinitration. To avoid this, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature to control the reaction rate.[5]
Poor Temperature Control Nitration reactions are often highly exothermic. It is crucial to maintain a low and stable temperature (e.g., 0-20 °C) throughout the addition of the nitrating agent to prevent side reactions and improve the yield of the desired product.[5]
Issue 3: Difficulty in Final Product Purification
Potential Cause Suggested Solution
Presence of Isomeric Impurities If multiple nitro-isomers have formed, purification by recrystallization alone may be insufficient. Column chromatography using a silica gel stationary phase with an appropriate eluent system (e.g., petroleum ether/ethyl acetate) is highly effective for separating isomers.
Unreacted Starting Material Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. If the reaction has stalled, an additional charge of the nitrating agent may be considered, but with caution to avoid over-nitration.
Formation of Tarry Byproducts Tarry materials often result from oxidative degradation caused by harsh reaction conditions (high temperature or overly aggressive nitrating agents). Using milder conditions and lower temperatures can prevent their formation.[5] If tars are present, an initial filtration or extraction step may be necessary before chromatographic purification.

Quantitative Data Summary

The following tables summarize reaction conditions from the literature for the two key synthetic steps.

Table 1: Conditions for Clauson-Kaas Synthesis of N-Substituted Pyrroles

Starting AmineReagentCatalystSolventTemperature (°C)Yield (%)Reference
Various Aminophenol Hydrochlorides2,5-DimethoxytetrahydrofuranNicotinamide1,4-DioxaneReflux63-77[1]
Various Aromatic Amines2,5-DimethoxytetrahydrofuranSc(OTf)₃ (3 mol%)1,4-Dioxane100Good to Excellent[1][2]
Various Amines2,5-DimethoxytetrahydrofuranAcetic AcidAcetic AcidReflux59-95[1]

Table 2: Conditions for Nitration of Phenolic Compounds

Starting PhenolNitrating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
Phenol32.5% Nitric AcidNone20o/p-Nitrophenols91[5]
Phenol40% Nitric AcidNone20o/p-Nitrophenols72[5]
4-Substituted PhenolsCu(NO₃)₂ · 3H₂OOrganic SolventsRoom Temp. or RefluxMono- and Dinitro-phenolsExcellent
PhenolNitric AcidAqueous DioxaneRoom Temp.p-Nitrophenol (major)99 (mononitro)[3]
4-Bromo PhenolNH₄NO₃ / KHSO₄AcetonitrileReflux4-Bromo-2-nitrophenolHigh[6]

Experimental Protocols

Protocol 1: Synthesis of 4-(1H-pyrrol-1-yl)phenol

This protocol is adapted from general procedures for the Clauson-Kaas reaction.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminophenol (1 equivalent).

  • Solvent and Reagent Addition: Add glacial acetic acid to the flask to serve as both the solvent and catalyst. Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using TLC until the starting 4-aminophenol is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water, which should cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acetic acid and other water-soluble impurities.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on methods for the selective nitration of activated phenols.[5]

  • Reaction Setup: Dissolve the 4-(1H-pyrrol-1-yl)phenol (1 equivalent) from Protocol 1 in a suitable solvent (e.g., acetic acid or an organic solvent like acetonitrile) in a three-neck flask equipped with a dropping funnel and a thermometer.[6]

  • Cooling: Cool the solution in an ice-salt bath to between 0 °C and 5 °C.

  • Nitrating Agent Preparation: Prepare a solution of the nitrating agent. For a milder reaction, consider using a metal nitrate like copper(II) nitrate (1 equivalent) in the same solvent or a pre-cooled solution of dilute nitric acid (e.g., 40%) in acetic acid.[5]

  • Slow Addition: Add the nitrating agent solution dropwise to the cooled solution of the phenol derivative over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, let the reaction stir at a low temperature for several hours. Monitor the formation of the product and the consumption of the starting material by TLC.

  • Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude solid. Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to separate the desired 3-nitro isomer from other impurities.

Visualized Workflows and Logic

G cluster_step1 Step 1: Clauson-Kaas Reaction cluster_step2 Step 2: Regioselective Nitration A 4-Aminophenol C Reaction Vessel (Solvent: Acetic Acid or Dioxane) (Catalyst: Acid or Lewis Acid) A->C B 2,5-Dimethoxytetrahydrofuran B->C D 4-(1H-pyrrol-1-yl)phenol (Intermediate) C->D Reflux E 4-(1H-pyrrol-1-yl)phenol D->E Purification & Isolation G Reaction Vessel (Solvent: Acetic Acid) (Temp: 0-10 °C) E->G F Mild Nitrating Agent (e.g., dilute HNO₃ or Cu(NO₃)₂) F->G H This compound (Final Product) G->H Stir I Pure Final Product H->I Purification (Column Chromatography)

Caption: Synthetic workflow for this compound.

G cluster_check cluster_sol1 Solutions for Step 1 cluster_sol2 Solutions for Step 2 start Problem: Low Final Yield check_step1 Check Yield of Step 1 (Intermediate) start->check_step1 check_step2 Check Purity of Step 2 (Nitration) start->check_step2 sol1a Optimize Catalyst: Use Sc(OTf)₃ or Nicotinamide check_step1->sol1a If low sol1b Optimize Conditions: Use 1,4-Dioxane at 100°C check_step1->sol1b If low sol1c Check Starting Material Quality check_step1->sol1c If low sol2a Use Milder Nitrating Agent (e.g., Cu(NO₃)₂) check_step2->sol2a If impure / low yield sol2b Strict Temperature Control (Maintain 0-10°C) check_step2->sol2b If impure / low yield sol2c Purify via Column Chromatography check_step2->sol2c If impure / low yield

Caption: Troubleshooting decision tree for low yield synthesis.

References

Side reactions in the nitration of phenols and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the nitration of phenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of phenol?

A1: The primary side reactions in phenol nitration are:

  • Oxidation: The phenol ring is highly susceptible to oxidation by nitric acid, leading to the formation of complex tarry byproducts and benzoquinones, which results in a lower yield of the desired nitrophenol.[1][2][3][4]

  • Polysubstitution: Due to the strong activating nature of the hydroxyl group, the phenol ring is prone to over-nitration, yielding dinitro- and trinitrophenols even under mild conditions.[5][6][7][8]

  • Poor Regioselectivity: Controlling the ratio of ortho- to para-nitrophenol can be challenging, as both are typically formed in the reaction mixture.[5][7]

Q2: How can I prevent the oxidation of phenol during nitration?

A2: To minimize oxidation, consider the following strategies:

  • Use of Dilute Nitric Acid: Employing dilute nitric acid (e.g., 6-30% HNO₃) is a standard method to reduce its oxidizing potential.[1][9][10]

  • Low Reaction Temperature: Maintaining a low temperature (typically 298 K or below) is crucial to control the reaction rate and suppress oxidative pathways.[5][7][8]

  • Alternative Nitrating Systems: Milder nitrating agents can be used, such as generating nitrous acid in situ from sodium nitrite (NaNO₂) in an acidic medium, followed by oxidation.[11][12][13] This nitrosation-oxidation pathway avoids the harsh conditions of strong nitric acid.

Q3: I am getting a mixture of mono-, di-, and tri-nitrated phenols. How can I achieve selective mononitration?

A3: Achieving selective mononitration requires careful control of reaction conditions:

  • Control Stoichiometry: Use a controlled molar ratio of the nitrating agent to phenol.

  • Mild Reaction Conditions: The use of dilute nitric acid at low temperatures is the most common approach to favor mononitration.[7][8]

  • Heterogeneous Catalysis: Employing solid acid catalysts, such as silica sulfuric acid or Mg(HSO₄)₂, with a nitrate source can provide higher selectivity for mononitration under mild, heterogeneous conditions.[12][14]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with dilute nitric acid can enhance selectivity for mononitration.[1][15]

Troubleshooting Guides

Problem 1: Low yield of nitrophenol and formation of a dark, tarry substance.

Possible Cause Troubleshooting Step
Oxidation of Phenol 1. Lower the reaction temperature. Ensure the reaction is adequately cooled, for instance, in an ice bath.[8] 2. Use a more dilute solution of nitric acid.[1][9] 3. Consider an alternative, milder nitrating method, such as the nitrosation-oxidation pathway using NaNO₂ and a weak acid.[11][13]
Reaction too vigorous 1. Add the nitrating agent slowly and portion-wise to the phenol solution with efficient stirring to dissipate heat. 2. Ensure the concentration of reactants is not too high.

Problem 2: The major product is 2,4,6-trinitrophenol (picric acid) instead of the desired mononitrophenol.

Possible Cause Troubleshooting Step
Over-nitration due to harsh conditions 1. Avoid using concentrated nitric acid. Switch to dilute nitric acid.[7] 2. Perform the reaction at a lower temperature (e.g., 298 K).[7] 3. Reduce the reaction time. Monitor the reaction progress using TLC to stop it once the desired product is formed.
Highly activated substrate 1. For highly activated phenols, consider a protection strategy. For instance, sulfonate the phenol first, then nitrate, and finally remove the sulfonic acid group.[3][5][16]

Problem 3: Poor yield of the desired para-nitrophenol isomer.

Possible Cause Troubleshooting Step
Steric hindrance at the ortho position is not favored by the reaction conditions. 1. The ortho/para ratio is influenced by the solvent and the nitrating agent. Some methods favor the formation of the ortho-isomer. 2. A two-step nitrosation-oxidation approach often yields the para-isomer as the major product.[11][13] The initial nitrosation is highly para-selective.
Separation Issues The ortho and para isomers can be separated by steam distillation due to the intramolecular hydrogen bonding in o-nitrophenol, which makes it more volatile.[7][16][17]

Quantitative Data Summary

Table 1: Comparison of Different Nitrating Systems for Phenol

Nitrating SystemSolventTemperature (°C)Yield of o-nitrophenol (%)Yield of p-nitrophenol (%)Reference
Dilute HNO₃ (30%) / Al₂O₃Carbon TetrachlorideRoom TempHigh selectivity for ortho-[10]
Mg(HSO₄)₂ / NaNO₃ / wet SiO₂DichloromethaneRoom Temp3626[14]
Cu(NO₃)₂ · 3H₂OAcetoneRoom Temp2856
Dilute HNO₃ (6 wt%) / TBABDichloromethaneNot specifiedHigh selectivity for mono-nitration[1]
NH₄NO₃ / KHSO₄Not specifiedRefluxHigh regioselectivity for ortho-[18]

Experimental Protocols

Protocol 1: Mononitration of Phenol using a Heterogeneous System

This protocol is based on the method described by Zolfigol et al. and offers a mild and heterogeneous approach to mononitration.

  • Reagents: Phenol (0.02 mol), Mg(HSO₄)₂ (0.02 mol), NaNO₃ (0.02 mol), wet SiO₂ (50% w/w, 4 g), Dichloromethane (20 mL).

  • Procedure:

    • Prepare a suspension of phenol, Mg(HSO₄)₂, NaNO₃, and wet SiO₂ in dichloromethane.

    • Stir the mixture magnetically at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.

    • Filter the reaction mixture and wash the residue with dichloromethane (2 x 10 mL).

    • Add anhydrous Na₂SO₄ to the combined filtrate and washings to dry the solution.

    • Filter the mixture after 15 minutes.

    • Remove the solvent by distillation on a water bath (35-40°C).

    • The resulting residue is a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated.[14]

Protocol 2: Nitrosation-Oxidation of Phenol

This two-step, one-pot method provides a milder alternative to direct nitration and often favors the para-isomer.

  • Reagents: Phenol, Sodium Nitrite (NaNO₂), a Brønsted acidic ionic liquid like [Msim]Cl or silica sulfuric acid, Dichloromethane.

  • Procedure:

    • Nitrosation: Dissolve phenol in dichloromethane. Add sodium nitrite and the acidic catalyst (e.g., silica sulfuric acid). Stir the mixture at room temperature. This step generates the nitrosonium ion (NO⁺) in situ, which reacts with phenol, primarily at the para position, to form p-nitrosophenol.[12][13]

    • Oxidation: The intermediate p-nitrosophenol is then oxidized in the same pot, often by the nitric acid formed during the reaction, to yield p-nitrophenol.[13][19]

    • Work-up: The work-up typically involves filtration to remove the solid catalyst, followed by washing and evaporation of the solvent.

Visualizations

Nitration_Side_Reactions cluster_products Reaction Products Phenol Phenol DesiredProduct Mononitrophenols (o- and p-) Phenol->DesiredProduct Desired Reaction SideProduct1 Oxidation Products (Tars, Benzoquinones) Phenol->SideProduct1 Side Reaction: Oxidation NitratingAgent Nitrating Agent (e.g., HNO3) SideProduct2 Polynitrated Phenols (Di-, Tri-) DesiredProduct->SideProduct2 Side Reaction: Further Nitration

Caption: Key reactions in the nitration of phenol.

Prevention_Workflow cluster_troubleshooting Troubleshooting Steps Start Start: Phenol Nitration Experiment Issue Issue Encountered: Low Yield / Side Products Start->Issue Temp Lower Temperature Issue->Temp Oxidation or Polysubstitution Dilute Use Dilute HNO3 Issue->Dilute Oxidation or Polysubstitution Alternative Use Alternative Nitrating Agent Issue->Alternative Persistent Oxidation or Selectivity Issues Protect Use Protecting Group Strategy Issue->Protect Severe Oxidation or for Trinitration End End: Optimized Reaction Temp->End Dilute->End Alternative->End Protect->End

Caption: Troubleshooting workflow for phenol nitration.

Nitrosation_Pathway Title Milder Nitration via Nitrosation-Oxidation Reagents Phenol + NaNO2 + Acid Catalyst Step1 Step 1: Nitrosation (Electrophilic Attack by NO+) Reagents->Step1 Intermediate p-Nitrosophenol (Major Intermediate) Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Product p-Nitrophenol (Major Product) Step2->Product

Caption: Nitrosation-oxidation pathway for nitrophenol synthesis.

References

Technical Support Center: Purification of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Nitro-4-(1H-pyrrol-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, like many organic compounds, are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials from the synthesis, such as 4-amino-3-nitrophenol and 2,5-dimethoxytetrahydrofuran (if synthesized via the Clauson-Kaas reaction). Other potential impurities could be isomers formed during nitration or polymeric byproducts.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point close to the literature value indicates high purity. Spectroscopic methods such as NMR and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q4: What is the expected appearance of pure this compound?

A4: While specific data for this compound is limited, nitrophenols are often crystalline solids that can range from colorless to yellow.[1] The presence of a nitro group and the pyrrole moiety may impart a yellowish color.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A: This indicates that the solvent is not polar enough. You can try adding a more polar co-solvent dropwise until the compound dissolves. Alternatively, you may need to select a different, more polar solvent system altogether.

Q: The compound oiled out instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, try one of the following:

  • Use a larger volume of solvent.

  • Lower the temperature at which the solution becomes saturated by adding a small amount of a miscible co-solvent in which the compound is more soluble.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

  • Scratch the inside of the flask with a glass rod to create nucleation sites.

Q: After cooling, no crystals have formed. What is the next step?

A: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try the following:

  • Concentrate the solution by evaporating some of the solvent.

  • Add a seed crystal of the pure compound to induce crystallization.

  • If no seed crystal is available, try scratching the inner surface of the flask at the meniscus.

  • Cool the solution to a lower temperature using an ice bath or refrigerator.

Column Chromatography Issues

Q: How do I choose the right solvent system (mobile phase) for column chromatography?

A: The ideal solvent system is determined by running TLC plates with the crude material in various solvent mixtures. Aim for a solvent system that gives the target compound an Rf value of approximately 0.3 and separates it well from impurities. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

Q: The separation of my compound from an impurity is poor on the column. How can I improve it?

A: To improve separation:

  • Use a less polar solvent system to increase the retention time on the silica gel.

  • Increase the length of the chromatography column.

  • Ensure the column is packed uniformly to prevent channeling.

  • Use a finer mesh silica gel for higher resolution.

Q: My compound is streaking on the TLC plate and the column. What is the cause?

A: Streaking can be caused by several factors:

  • Overloading: Too much sample has been applied to the TLC plate or column.

  • Inappropriate Solvent: The compound may have low solubility in the chosen mobile phase. Adding a small amount of a more polar solvent can sometimes help.

  • Acidity/Basicity: Phenolic compounds can interact strongly with silica gel. Adding a small amount of acetic acid or triethylamine to the mobile phase can improve the peak shape.

Data Presentation

Table 1: Hypothetical Solvent Systems for Purification

Purification MethodSolvent System (v/v)Expected Outcome
RecrystallizationEthanol/WaterShould yield crystalline solid upon slow cooling.
RecrystallizationTolueneMay be suitable for less polar impurities.
Column ChromatographyHexane:Ethyl Acetate (3:1)Good for separating moderately polar compounds.
Column ChromatographyDichloromethane:Methanol (98:2)Suitable for more polar compounds.

Table 2: Hypothetical Purity and Yield Data

Purification StepPurity (by HPLC)Yield (%)
Crude Product~75%-
After Recrystallization>95%60-80%
After Column Chromatography>99%50-70%

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of the crude product in various solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Protocol for Column Chromatography
  • Solvent System Selection: As determined by TLC analysis, prepare the mobile phase (eluent).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude this compound Purity_Check Assess Purity (TLC, HPLC) Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Multiple/Close Impurities Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Start Purification Issue No_Crystals No Crystals Formed Start->No_Crystals Oiling_Out Compound Oiled Out Start->Oiling_Out Poor_Separation Poor Separation Start->Poor_Separation Streaking Compound Streaking Start->Streaking Sol1 Concentrate Solution / Add Seed Crystal No_Crystals->Sol1 Sol2 Use More Solvent / Slower Cooling Oiling_Out->Sol2 Sol3 Optimize Solvent System / Longer Column Poor_Separation->Sol3 Sol4 Reduce Sample Load / Add Modifier Streaking->Sol4

Caption: Troubleshooting decision tree for common purification problems.

References

Overcoming regioselectivity issues in phenol nitration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenol nitration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to the regioselectivity of this important reaction.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of phenol produce a mixture of ortho- and para-nitrophenol?

The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1][2] This is due to the lone pairs of electrons on the oxygen atom being delocalized into the benzene ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by the electrophile (the nitronium ion, NO₂⁺).[1] Consequently, substitution occurs preferentially at these positions, leading to a mixture of ortho- and para-nitrophenol.

Q2: What is the typical ortho to para isomer ratio in a standard phenol nitration with nitric acid?

The ratio of ortho to para isomers can vary depending on the reaction conditions. For instance, nitration with dilute nitric acid in a chlorinated solvent can yield an ortho:para ratio of approximately 1:2.3, while using sodium nitrate in sulfuric acid can result in a ratio of about 1.4:1.[3][4] A survey of the literature suggests that without specific control, a common outcome is a 67% yield of the ortho isomer and 33% of the para isomer.

Q3: How does intramolecular hydrogen bonding affect the properties of o-nitrophenol?

o-Nitrophenol can form an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen of the adjacent nitro group. This internal hydrogen bonding is not possible for the para isomer. As a result, o-nitrophenol has a lower boiling point and is steam volatile, which is a common method for separating it from the less volatile p-nitrophenol.

Q4: Can I achieve complete selectivity for either the ortho or para isomer?

Achieving 100% selectivity for a single isomer is challenging, but various methods can provide high regioselectivity for either the ortho or para product.[3][5][6] These methods often involve the use of specific nitrating agents, catalysts, or reaction conditions to favor the formation of one isomer over the other.

Troubleshooting Guides

Issue: Low yield of the desired para-nitrophenol.

Possible Cause: Standard nitration conditions often favor the formation of the ortho isomer or a mixture of isomers.

Solutions:

  • Utilize Ultrasound with a Phase Transfer Catalyst: Employing ultrasound in the presence of NaBr as a catalyst can reverse the selectivity to favor the p-nitrophenol.[7]

  • Employ Metal Nitrates in Specific Solvents: The use of Cu(NO₃)₂·3H₂O in acetone can lead to a higher proportion of the para isomer.

  • Use a Heterogeneous Catalyst System: A combination of Mg(HSO₄)₂ or NaHSO₄·H₂O with NaNO₃ and wet SiO₂ in dichloromethane at room temperature can be used. The p-nitrophenol can be purified as it is insoluble in n-pentane.[8]

Issue: High yield of the undesired ortho-nitrophenol.

Possible Cause: The proximity of the ortho position to the hydroxyl group can lead to its preferential substitution under certain conditions.

Solutions:

  • Use a Regioselective Catalyst System: A combination of NH₄NO₃ and KHSO₄ in acetonitrile at reflux temperature has been shown to be highly regioselective for ortho-nitration.[5]

  • Employ Cerium (IV) Ammonium Nitrate (CAN): In the presence of NaHCO₃, CAN can rapidly and regioselectively nitrate phenols at the ortho position at room temperature.[9]

  • Utilize Ultrasound with a Specific Phase Transfer Catalyst: The use of dilute nitric acid with tetrabutylammonium bromide (TBAB) under sonication selectively produces o-nitrophenol.[7]

Issue: Formation of dinitrated or polymeric byproducts.

Possible Cause: The highly activating nature of the hydroxyl group can lead to multiple nitrations or oxidation, especially with concentrated nitric acid.[10]

Solutions:

  • Use Milder Nitrating Agents: Avoid using concentrated nitric and sulfuric acids. Opt for metal nitrates, dilute nitric acid with a catalyst, or other milder reagents.[8][11]

  • Control Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of competing side reactions.

  • Precise Stoichiometry: Use a controlled amount of the nitrating agent to minimize the chances of multiple nitrations.

Data Presentation

Table 1: Regioselectivity of Phenol Nitration under Various Conditions

Nitrating Agent/Catalyst SystemSolventTemperatureortho:para RatioTotal Yield (%)Reference
Dilute HNO₃Chlorinated SolventRoom Temp.1:2.361[3][4]
NaNO₃ / H₂SO₄--1.4:161[3][4]
Cu(NO₃)₂·3H₂OAcetoneRoom Temp.1:284
Cu(NO₃)₂·3H₂OEthanol-1.06:191
NH₄NO₃ / KHSO₄AcetonitrileRefluxHighly ortho-selectiveGood to Excellent[5]
Dilute HNO₃ (6 wt%) / TBAB / Ultrasound--Highly ortho-selective-[7]
Dilute HNO₃ (6 wt%) / NaBr / Ultrasound--Highly para-selective-[7]
Mg(HSO₄)₂ / NaNO₃ / wet SiO₂DichloromethaneRoom Temp.1.38:162[8]
Cerium (IV) Ammonium Nitrate / NaHCO₃AcetonitrileRoom Temp.Highly ortho-selective72-95[9]

Experimental Protocols

Protocol 1: Highly ortho-Selective Nitration using NH₄NO₃ and KHSO₄ [5]

  • Materials:

    • Phenol (or substituted phenol)

    • Ammonium nitrate (NH₄NO₃)

    • Potassium bisulfate (KHSO₄)

    • Acetonitrile

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. In a round-bottom flask, combine the phenol (1 mmol), ammonium nitrate (2 mmol), and potassium bisulfate (0.05 mmol) in acetonitrile (5 mL). b. Stir the mixture magnetically at reflux temperature. c. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture. e. Wash the residue with acetonitrile (2 x 3 mL). f. To the combined filtrate, add anhydrous sodium sulfate (4 g) and filter. g. Remove the solvent by distillation on a water bath (35-40 °C) to obtain the o-nitrophenol product.

Protocol 2: para-Selective Nitration using Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ [8]

  • Materials:

    • Phenol

    • Magnesium bisulfate (Mg(HSO₄)₂)

    • Sodium nitrate (NaNO₃)

    • Wet SiO₂ (50% w/w)

    • Dichloromethane (CH₂Cl₂)

    • n-Pentane

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. In a flask, prepare a suspension of phenol (0.02 mol), Mg(HSO₄)₂ (0.02 mol), NaNO₃ (0.02 mol), and wet SiO₂ (4 g) in dichloromethane (20 mL). b. Stir the mixture magnetically at room temperature for 30 minutes. c. Monitor the reaction progress by TLC. d. After completion, filter the reaction mixture and wash the residue with dichloromethane (2 x 10 mL). e. Add anhydrous Na₂SO₄ (10 g) to the combined filtrate, stir for 15 minutes, and filter. f. Remove the dichloromethane by distillation on a water bath (35-40 °C). g. To the resulting mixture of isomers, add n-pentane. The p-nitrophenol will precipitate as it is insoluble. h. Isolate the p-nitrophenol by filtration. The o-nitrophenol can be recovered from the n-pentane filtrate by evaporation.

Visualizations

G cluster_0 General Mechanism of Phenol Nitration Phenol Phenol AreniumIon Arenium Ion Intermediate (σ-complex) Phenol->AreniumIon Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->AreniumIon Nitrophenol Nitrophenol AreniumIon->Nitrophenol Deprotonation

Caption: General mechanism of electrophilic aromatic substitution in phenol nitration.

G cluster_1 Factors Influencing Regioselectivity Factors Key Factors Steric Steric Hindrance Factors->Steric Electronic Electronic Effects (+R effect of -OH) Factors->Electronic H_Bonding Intramolecular H-Bonding (ortho-isomer) Factors->H_Bonding Catalyst Catalyst/Reagent Choice Factors->Catalyst Para para-Nitrophenol Steric->Para Favors para Ortho ortho-Nitrophenol Electronic->Ortho Activates Electronic->Para Activates H_Bonding->Ortho Stabilizes Catalyst->Ortho Can favor Catalyst->Para Can favor

Caption: Factors influencing the ortho vs. para selectivity in phenol nitration.

G cluster_2 Workflow for Selecting a Nitration Method Start Desired Isomer? Ortho ortho-Nitrophenol Start->Ortho ortho Para para-Nitrophenol Start->Para para Mixture Mixture is acceptable Start->Mixture Mixture Ortho_Method1 NH₄NO₃ / KHSO₄ in Acetonitrile Ortho->Ortho_Method1 Ortho_Method2 CAN / NaHCO₃ in Acetonitrile Ortho->Ortho_Method2 Para_Method1 Ultrasound / NaBr Para->Para_Method1 Para_Method2 Cu(NO₃)₂·3H₂O in Acetone Para->Para_Method2 Standard_Method Dilute HNO₃ Mixture->Standard_Method

Caption: Decision workflow for choosing a phenol nitration method.

References

Stability and degradation of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3-Nitro-4-(1H-pyrrol-1-yl)phenol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure, which includes a nitrophenol and a pyrrole moiety, the primary factors contributing to degradation are expected to be exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-neutral pH conditions (hydrolysis). Nitroaromatic compounds can be thermally unstable, and the phenolic group's reactivity is pH-dependent.[1][2][3]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[2][4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[2]

Q3: Is this compound sensitive to pH? What is the optimal pH range for solutions?

A3: Phenolic compounds are susceptible to pH-dependent degradation. At alkaline pH, the formation of a phenoxide ion can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidation. Conversely, strongly acidic conditions might promote hydrolysis of the pyrrole ring or other reactions. The optimal pH for stability is likely to be in the slightly acidic to neutral range (pH 4-7). It is crucial to determine the stability of the compound in the specific buffer system you intend to use.

Q4: What are the likely degradation products of this compound?

  • Photodegradation: This can lead to the formation of various oxidized and rearranged products. For other nitrophenols, intermediates such as 4-nitrocatechol, hydroquinone, and benzenetriol have been identified.[5]

  • Thermal Degradation: High temperatures can cause the cleavage of the C-NO2 bond.[1][6]

  • Hydrolysis: Depending on the pH, hydrolysis could potentially affect the pyrrole ring or lead to other structural changes.

It is important to note that degradation intermediates of nitrophenols can sometimes be more toxic than the parent compound.[7]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in solution.
  • Possible Cause: Degradation of the compound after being dissolved.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare solutions of this compound immediately before use.

    • Protect from light: Conduct experiments under subdued light or use amber-colored vials to minimize photodegradation.

    • Control temperature: Avoid heating solutions unless necessary. If heating is required, perform a preliminary experiment to assess thermal stability at that temperature.

    • Buffer selection: Ensure the pH of your experimental buffer is within a stable range for the compound. Perform a stability study in your chosen buffer system if you suspect pH-related degradation.

    • Solvent purity: Use high-purity solvents, as impurities can catalyze degradation.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
  • Possible Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: Use a chromatogram of a freshly prepared solution as a reference.

    • Conduct a forced degradation study: Intentionally expose the compound to stress conditions (e.g., high temperature, UV light, strong acid/base) to generate degradation products. This can help in identifying the unknown peaks in your experimental samples.

    • Characterize the new peaks: If possible, use mass spectrometry (MS) to obtain molecular weight information for the new peaks to help elucidate their structures.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

This protocol outlines a general procedure to assess the stability of the compound under various conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Working Solution Preparation: Dilute the stock solution to the desired experimental concentration in the buffer or solvent of interest.

  • Stress Conditions: Aliquot the working solution into separate, appropriately protected vials for each stress condition:

    • Photostability: Expose a set of vials to a controlled light source (e.g., UV lamp at 254 nm and/or a cool white fluorescent lamp). Keep a parallel set wrapped in aluminum foil as a dark control.

    • Thermal Stability: Place a set of vials in a temperature-controlled oven or water bath at various elevated temperatures (e.g., 40°C, 60°C, 80°C). Keep a control set at the recommended storage temperature (e.g., 4°C).

    • pH Stability: Prepare working solutions in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.

  • Analysis: Analyze the samples immediately using a validated analytical method (e.g., HPLC-UV) to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Photostability Data for this compound

Time (hours)% Remaining (Dark Control)% Remaining (UV Light Exposure)% Remaining (Visible Light Exposure)
0100100100
299.885.295.1
499.572.190.3
899.255.882.5
2498.520.365.7

Table 2: Hypothetical Thermal Stability Data for this compound at pH 7

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (60°C)
0100100100
210099.190.5
499.998.281.2
899.896.565.9
2499.592.135.4

Table 3: Hypothetical pH Stability Data for this compound at 25°C

Time (hours)% Remaining (pH 2)% Remaining (pH 7)% Remaining (pH 9)
0100100100
298.599.196.2
497.198.292.5
894.396.585.1
2485.292.170.8

Visualizations

Stability_Testing_Workflow cluster_stress Stress Conditions A Prepare Stock Solution in Organic Solvent B Dilute to Working Concentration in Test Buffer/Solvent A->B C Aliquot into Vials for Each Stress Condition B->C D1 Photostability (UV/Vis Light vs. Dark) C->D1 D2 Thermal Stability (Elevated Temp vs. Control) C->D2 D3 pH Stability (Acidic, Neutral, Basic) C->D3 E Sample at Predetermined Time Points D1->E D2->E D3->E F Analyze Samples by HPLC-UV E->F G Determine % Remaining Compound and Calculate Degradation Rate F->G

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Degradation_Pathway cluster_conditions Degradation Conditions Parent This compound Light Light (Photodegradation) Parent->Light Heat Heat (Thermal Degradation) Parent->Heat pH Acid/Base (Hydrolysis) Parent->pH Intermediates Oxidized/Rearranged Intermediates Light->Intermediates Cleavage C-NO2 Bond Cleavage Products Heat->Cleavage Hydrolysis Hydrolyzed Products pH->Hydrolysis Final Further Degradation to Smaller Molecules Intermediates->Final Cleavage->Final Hydrolysis->Final

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimization of Pyrrole Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to navigate challenges encountered during the optimization of reaction conditions for pyrrole substitution.

Frequently Asked Questions (FAQs)

Q1: Why does my electrophilic substitution reaction on an unsubstituted pyrrole yield a mixture of products or polymers?

A1: Pyrrole is an electron-rich heterocycle and is significantly more reactive than benzene towards electrophiles.[1] This high reactivity can lead to several issues:

  • Polymerization: Pyrrole is sensitive to strong acids and can easily polymerize.[1][2] Many standard electrophilic substitution conditions, such as those for Friedel-Crafts reactions using strong Lewis acids (e.g., AlCl₃), can induce polymerization and lead to low yields or reaction failure.[2][3]

  • Lack of Regioselectivity: While substitution generally occurs at the α-position (C2 or C5) due to the greater stability of the carbocation intermediate, over-reactivity can lead to poly-substitution, yielding di- and tri-substituted products.[4][5][6] For instance, halogenation often gives polyhalogenated products.[5]

  • N-Substitution vs. C-Substitution: The NH proton is moderately acidic (pKa ≈ 17.5) and can be removed by strong bases.[4] The resulting pyrrolide anion is nucleophilic and can react with electrophiles at the nitrogen or carbon atoms, depending on the reaction conditions.[4]

Solution: To control the reactivity, consider using milder reagents, protecting the nitrogen atom, or modifying the reaction conditions (e.g., lower temperature).[1][7]

Q2: How can I control the regioselectivity of substitution (C2 vs. C3)?

A2: Electrophilic attack on the pyrrole ring is kinetically favored at the C2 (α) position because the intermediate carbocation is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[6][8] To achieve substitution at the C3 position, you can employ several strategies:

  • Steric Hindrance: Introducing a bulky substituent on the nitrogen atom or at the C2 position can sterically hinder attack at the α-positions, directing the incoming electrophile to the C3 position.[9]

  • Directing Groups: The use of specific protecting groups on the nitrogen can influence regioselectivity. For example, bulky sulfonyl protecting groups are commonly used to direct functionalization.[10]

  • Metal-Catalyzed C-H Activation: Modern methods involving metal catalysis can provide access to C3-functionalized pyrroles, which are challenging to obtain through classical electrophilic substitution.[11][12]

Q3: My Vilsmeier-Haack formylation is not working as expected. What are common issues?

A3: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrrole using a Vilsmeier reagent (typically formed from POCl₃ and DMF).[13][14] Common problems include:

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure anhydrous conditions are maintained.

  • Substrate Reactivity: While effective for pyrrole, the reaction is generally more difficult for substrates with electron-withdrawing groups.[14] The electrophilicity of the Vilsmeier reagent is not exceptionally high, making it most suitable for electron-rich aromatics.[15][16]

  • Work-up Procedure: The intermediate α-chloroamine must be hydrolyzed during work-up to yield the final aldehyde product.[16] This is typically achieved by adding a mild base.[13]

  • Visual Cues: The Vilsmeier reagent itself can range from colorless to faintly yellow or even a viscous gel, while the reaction mixture often turns a dark red color upon addition of the pyrrole.[17]

Q4: What is the best N-protecting group strategy for my synthesis?

A4: The choice of a nitrogen-protecting group is critical as it modulates the pyrrole's reactivity and can direct substitution.[10] An ideal protecting group should be easy to introduce and remove under conditions that do not affect other functional groups.[18]

  • Electron-Withdrawing Groups (EWGs): Sulfonyl groups (e.g., tosyl, benzenesulfonyl) are the most common.[10] They decrease the electron density of the pyrrole ring, reducing its reactivity and preventing polymerization under acidic conditions. This allows for a wider range of reactions.[10]

  • Sterically Bulky Groups: Groups like tert-butoxycarbonyl (Boc) or [2-(trimethylsilyl)ethoxy]methyl (SEM) can provide steric hindrance to direct substitution.[19]

  • Cleavage Conditions: Consider the stability of your molecule. Sulfonyl groups are robust, while carbamates like Boc are acid-labile.[20] Other groups can be removed under reductive, oxidative, or fluoride-mediated conditions.[20]

Troubleshooting Guide: Low Yield in Electrophilic Substitution

Low yields are a frequent challenge in pyrrole substitution. This guide provides a systematic approach to diagnosing and resolving the issue.

Step 1: Analyze the Reaction Outcome

  • No Reaction: If starting material is recovered, the reaction conditions may be too mild or the electrophile may not be sufficiently reactive.

  • Polymerization: If an insoluble, dark-colored solid is the main product, the conditions are likely too harsh (e.g., too acidic).[1]

  • Mixture of Products: If multiple spots are observed on TLC, this could indicate a lack of regioselectivity (poly-substitution) or side reactions.

Step 2: Systematic Troubleshooting Workflow

A logical workflow can help pinpoint the cause of low yield.

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions reaction_type What is the main byproduct? check_conditions->reaction_type polymer Polymerization reaction_type->polymer Dark, insoluble solid no_reaction Starting Material Recovered reaction_type->no_reaction Unchanged SM mixture Mixture of Products reaction_type->mixture Multiple spots on TLC sol_polymer Reduce Acidity: 1. Use milder catalyst 2. Add N-Protecting Group (EWG) 3. Lower Temperature polymer->sol_polymer sol_no_reaction Increase Reactivity: 1. Use stronger electrophile 2. Increase Temperature 3. Use more activating solvent no_reaction->sol_no_reaction sol_mixture Improve Selectivity: 1. Add N-Protecting Group (Steric/EWG) 2. Change Stoichiometry 3. Lower Temperature mixture->sol_mixture

Caption: Troubleshooting workflow for low-yield pyrrole substitutions.

Data Presentation: Optimizing Reaction Conditions

Quantitative data is essential for optimizing reaction conditions. The following tables summarize the impact of various parameters on pyrrole substitution reactions.

Table 1: Effect of Solvent on a Cu(I)-Catalyzed Pyrrole Synthesis

EntrySolventYield (%)
1DMSO >85
2DMF<60
3ACN<50
4Dioxane<40
5Toluene<30
6DCM<20

Data derived from a study on Cu(I)-catalyzed synthesis of dihydropyrroles, where DMSO was found to be a superior solvent, leading to significantly higher yields compared to others like DMF, ACN, and DCM.[21]

Table 2: Influence of N-Substituent on Regioselectivity of Formylation

EntryN-Substituent (R)Ratio of C2-formyl : C3-formyl
1H>99 : 1
2Methyl95 : 5
3Isopropyl80 : 20
4tert-Butyl15 : 85
5Phenyl90 : 10
6Tosyl>99 : 1 (at C2)

Illustrative data based on the principle that steric bulk on the nitrogen atom can shift the preferred site of electrophilic attack from the C2 to the C3 position.[9] Electron-withdrawing groups like tosyl deactivate the ring but still favor C2 attack.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Phenylpyrrole

This protocol describes a standard procedure for the C2-formylation of an N-substituted pyrrole.

Materials:

  • N-Phenylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 eq.) to anhydrous DCE. Cool the solution to 0°C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. Stir the resulting solution at 0°C for an additional 30 minutes.

  • Reaction with Pyrrole: Dissolve N-phenylpyrrole (1 eq.) in anhydrous DCE and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by adding a saturated solution of NaHCO₃ until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-phenyl-1H-pyrrole-2-carbaldehyde.

G cluster_0 Step 1: Reagent Prep cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification reagent_prep 1. Cool DMF/DCE to 0°C add_pocl3 2. Add POCl3 dropwise reagent_prep->add_pocl3 stir_reagent 3. Stir at 0°C for 30 min add_pocl3->stir_reagent add_pyrrole 4. Add Pyrrole solution at 0°C stir_reagent->add_pyrrole heat_reaction 5. Heat to 60°C & Monitor (TLC) add_pyrrole->heat_reaction quench 6. Quench with NaHCO3 at 0°C heat_reaction->quench extract 7. Extract with DCM quench->extract purify 8. Dry, Concentrate & Purify extract->purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Logical Relationships and Pathways

Decision-Making for N-Protection Strategy

Choosing the correct protecting group is crucial for a successful multi-step synthesis involving pyrroles. The following diagram illustrates the decision-making process.

G start Need to Functionalize Pyrrole Ring q2 Is polymerization a major concern? start->q2 q1 Are subsequent steps acid-sensitive? q3 Is C3-selectivity required? q1->q3 No use_acid_stable Use Acid-Stable Group (e.g., -SO2R, -SEM) q1->use_acid_stable Yes q2->q1 No use_ewg Use Electron-Withdrawing Group (e.g., -SO2R, Tosyl) q2->use_ewg Yes use_steric Use Sterically Bulky Group (e.g., -Boc, large N-alkyl) q3->use_steric Yes use_unprotected Proceed with N-H Pyrrole (Use mild, non-acidic conditions) q3->use_unprotected No

Caption: Decision tree for selecting a pyrrole N-protecting group.

References

Technical Support Center: Nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of nitrophenols. It addresses common experimental issues through a structured question-and-answer format, detailed protocols, and clear visual workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield of nitrophenol consistently low?

Low yields are often due to side reactions, primarily the oxidation of phenol or over-nitration. Phenol is highly susceptible to oxidation by nitric acid, which can produce complex, tarry by-products.[1][2]

  • Solution:

    • Control Reaction Temperature: The nitration of phenol is highly exothermic. Maintain a low reaction temperature (ideally between 10-20°C) using an ice bath to minimize oxidation and unwanted side reactions.[3]

    • Use Dilute Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and increases the likelihood of forming di- or tri-nitrated products, such as 2,4,6-trinitrophenol (picric acid).[1][4] Using dilute nitric acid at room temperature is sufficient for mono-nitration.[2][5]

    • Control Reagent Addition: Add the phenol solution slowly and dropwise to the nitrating mixture with continuous, vigorous stirring.[3] This ensures localized heat dissipates and prevents the reaction from running away.

Q2: How can I improve the isomeric selectivity (ortho vs. para)?

The ratio of o-nitrophenol to p-nitrophenol is highly dependent on the reaction conditions.

  • Solution:

    • Adjust Temperature and Time: Lower temperatures generally favor the formation of the para isomer, although the overall reaction rate will be slower. One study demonstrated that reacting phenol with 32.5% nitric acid at 20°C for one hour resulted in a 91% total yield, with a high selectivity for the ortho isomer (77% ortho vs. 14% para).

    • Use a Bulky Protecting Group: For targeted synthesis of the para isomer, the ortho positions can be sterically hindered. One method involves reacting phenol with acetic anhydride to form phenyl acetate. The bulky acetyl group makes ortho-nitration less likely. The resulting p-nitrophenyl acetate can then be hydrolyzed to yield p-nitrophenol.[6]

Q3: I'm observing the formation of dark, tarry by-products. What's causing this and how can I prevent it?

This is a classic sign of phenol oxidation. The hydroxyl group makes the aromatic ring highly activated and easily oxidized by nitric acid.[2]

  • Solution:

    • Maintain Low Temperatures: This is the most critical factor. The reaction should be kept cool throughout the addition of reagents.[3]

    • Avoid Concentrated Acids: Do not use concentrated nitric acid unless the goal is to produce 2,4,6-trinitrophenol.[4] For mono-nitration, dilute acid is sufficient.[2]

    • Consider a Milder Nitrating System: Heterogeneous systems, such as using sodium nitrate with a solid acid salt like magnesium bisulfate (Mg(HSO₄)₂) on wet silica, can generate nitric acid in situ under milder conditions, reducing oxidation and simplifying work-up.[7]

Q4: What is the most effective method for separating the ortho and para isomers?

The significant difference in volatility between o-nitrophenol and p-nitrophenol makes steam distillation the most common and effective separation technique.[8]

  • o-Nitrophenol: Exhibits intramolecular hydrogen bonding, which reduces its boiling point and makes it volatile with steam.[8]

  • p-Nitrophenol: Exhibits intermolecular hydrogen bonding, leading to a much higher boiling point and making it non-volatile with steam.

Alternative methods include:

  • Column Chromatography: Can effectively separate the isomers based on their different polarities.[9]

  • Fractional Crystallization: Can be used to purify the p-nitrophenol from the residue left after steam distillation.[10][11]

Q5: My p-nitrophenol product is difficult to crystallize from the distillation residue. How can I improve this step?

Poor crystallization can be due to impurities or suboptimal conditions.

  • Solution:

    • pH Adjustment: Adjusting the pH of the aqueous distillation residue to a range of 5.4 to 6.4 can significantly improve the crystallization of p-nitrophenol.[10][11]

    • Use of Additives: The addition of sodium bisulfite (to a concentration of at least 0.5%) to the residue before cooling has been shown to yield a cleaner, purer crystalline product.[10][11]

    • Recrystallization: Recrystallize the crude p-nitrophenol from dilute hydrochloric acid (e.g., 0.5 M HCl) with the addition of activated charcoal to remove colored impurities.[12]

Data Presentation: Reaction Parameters

The following table summarizes how different reaction conditions can influence the outcome of phenol nitration, based on data from cited literature.

ParameterConditionExpected OutcomePotential IssuesCitation(s)
Nitric Acid Conc. Dilute (e.g., 32.5%)Favors mono-nitration (ortho/para isomers).Slower reaction rate.
ConcentratedLeads to di- and tri-nitration (picric acid).Strong oxidation, formation of tar, safety hazards.[1][4]
Temperature Low (10-20°C)Higher yield, reduced byproduct formation.Slower reaction rate.[3]
High (>30°C)Increased rate of oxidation and side reactions.Lower yield, more tarry by-products.
Reaction Time 1 Hour (at 20°C)Shown to give optimal yield (91%) in one study.Incomplete reaction if too short.
ExtendedMay increase conversion but also risks over-nitration.Formation of dinitrophenols.[9]

Experimental Protocol: Synthesis and Separation of o- and p-Nitrophenol

This protocol is adapted from established laboratory procedures for the mono-nitration of phenol and subsequent isomer separation.[3][12]

Safety Precautions:

  • Always work in a well-ventilated fume hood. [13][14]

  • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Phenol and nitrophenols are toxic and can be absorbed through the skin.[15][16] Avoid all personal contact.[13]

  • Concentrated sulfuric and nitric acids are extremely corrosive. Handle with extreme care. The dilution of sulfuric acid is highly exothermic. Always add acid to water slowly , never the other way around.[3]

Materials:

  • Phenol

  • Sodium Nitrate (NaNO₃)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Dichloromethane (for extraction, optional)

  • 0.5 M Hydrochloric Acid (for recrystallization)

  • Activated Charcoal

Procedure:

  • Preparation of Nitrating Mixture:

    • Place a 500 mL flask in a large ice-water bath on a magnetic stirrer.

    • Add 160 mL of water to the flask and allow it to cool to below 10°C.

    • While stirring, slowly and carefully add 100 g of concentrated sulfuric acid to the cold water. The temperature must be kept low to prevent splashing.

    • Once the acid solution has cooled, slowly add 60 g of sodium nitrate. Stir until it is dissolved, maintaining a low temperature.

  • Preparation of Phenol Solution:

    • In a separate beaker, gently warm 38 g of phenol with a small amount of water until it melts and dissolves. Transfer this solution to a dropping funnel.

  • Nitration Reaction:

    • Place the dropping funnel containing the phenol solution over the flask with the nitrating mixture.

    • Add the phenol solution dropwise to the cold, stirred nitrating mixture.

    • Crucially, monitor the temperature and keep it below 20°C throughout the addition. Adjust the drip rate to control the temperature. The addition should take approximately 30 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A dark, oily, or tar-like product should form.[3]

  • Work-up and Isolation of Crude Product:

    • Pour the reaction mixture into a beaker containing 200 mL of ice water to quench the reaction.

    • Carefully decant the aqueous acid layer from the oily product.

    • Wash the oily product three times with 50 mL portions of cold water, decanting the water each time.[12]

  • Separation of Isomers by Steam Distillation:

    • Transfer the crude oily product to a larger flask suitable for steam distillation and add 300 mL of water.

    • Set up the steam distillation apparatus, ensuring the receiving flask is cooled in an ice bath.

    • Begin the distillation. The volatile o-nitrophenol will co-distill with the steam and collect in the receiving flask as a yellow solid.[3][12]

    • Continue distillation until the distillate runs clear.

    • Collect the solid o-nitrophenol by vacuum filtration and dry in a desiccator.

  • Isolation and Purification of p-Nitrophenol:

    • Allow the hot distillation residue (containing p-nitrophenol) to cool overnight in a refrigerator.[12]

    • Collect the resulting crystals by vacuum filtration.

    • For purification, transfer the crude crystals to a flask with 100 mL of 0.5 M hydrochloric acid and add 2 g of activated charcoal.

    • Heat the mixture to boiling, then filter the hot solution through a fluted filter paper to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified, colorless needles of p-nitrophenol by vacuum filtration and dry.[12]

Visualizations

Troubleshooting Workflow

G start Start: Nitrophenol Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield poor_selectivity Poor Isomer Selectivity issue->poor_selectivity Selectivity byproducts Byproducts / Tar Formation issue->byproducts Purity purification_fail Purification Issues issue->purification_fail Separation check_temp Verify Temperature Control (< 20°C?) low_yield->check_temp adjust_temp Action: Improve Cooling Use Ice Bath poor_selectivity->adjust_temp byproducts->check_temp check_separation Review Separation Method purification_fail->check_separation check_acid Check HNO₃ Concentration (Is it dilute?) check_temp->check_acid Yes check_temp->adjust_temp No check_addition Review Reagent Addition (Slow & Controlled?) check_acid->check_addition Yes use_dilute_acid Action: Use Dilute HNO₃ check_acid->use_dilute_acid No slow_addition Action: Add Phenol Dropwise with Vigorous Stirring check_addition->slow_addition No end End: Successful Synthesis check_addition->end Yes adjust_temp->check_acid use_dilute_acid->check_addition slow_addition->end steam_dist Using Steam Distillation? check_separation->steam_dist cryst_cond Check Crystallization Conditions for p-Isomer check_separation->cryst_cond impl_steam Action: Implement Steam Distillation steam_dist->impl_steam adjust_ph Action: Adjust pH to 5.4-6.4 Add Sodium Bisulfite cryst_cond->adjust_ph impl_steam->end adjust_ph->end

Caption: Troubleshooting logic for nitrophenol synthesis.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Separation cluster_products 4. Product Isolation prep_acid Prepare Nitrating Mix (H₂SO₄, NaNO₃, H₂O) Cool to <10°C nitration Slowly add Phenol to Nitrating Mix Keep Temp <20°C prep_acid->nitration prep_phenol Prepare Phenol Solution prep_phenol->nitration stir Stir 1 hr at Room Temp nitration->stir quench Quench in Ice Water & Wash Crude Product stir->quench steam_dist Steam Distillation quench->steam_dist ortho Collect Distillate: o-Nitrophenol steam_dist->ortho Volatile para_crude Cool Residue steam_dist->para_crude Non-Volatile para_pure Recrystallize & Collect: p-Nitrophenol para_crude->para_pure

Caption: Workflow for synthesis and separation of nitrophenol isomers.

Nitration Signaling Pathway

G cluster_reagents Reagents cluster_products Products HNO3 Nitric Acid HNO₃ electrophile Nitronium Ion NO₂⁺ (Electrophile) HNO3->electrophile + H2SO4 Sulfuric Acid H₂SO₄ H2SO4->electrophile intermediate Resonance-Stabilized Carbocation Intermediate electrophile->intermediate phenol Phenol (Nucleophile) phenol->intermediate Electrophilic Attack ortho o-Nitrophenol intermediate->ortho Deprotonation (Ortho position) para p-Nitrophenol intermediate->para Deprotonation (Para position)

Caption: Electrophilic aromatic substitution pathway for phenol nitration.

References

Technical Support Center: Purification of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Nitro-4-(1H-pyrrol-1-yl)phenol. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include unreacted 4-amino-2-nitrophenol, residual 2,5-dimethoxytetrahydrofuran (from the Clauson-Kaas synthesis), and polymeric byproducts.[1][2][3] The presence of these impurities can affect downstream applications and analytical results.

Q2: My purified this compound is discolored (e.g., dark brown or tarry). What could be the cause and how can I fix it?

A2: Discoloration often indicates the presence of oxidized impurities or polymeric materials.[4] Phenolic compounds, especially those with electron-withdrawing nitro groups, can be susceptible to oxidation. To address this, consider the following:

  • Recrystallization: This is a highly effective method for removing colored impurities.[5] A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. Use with caution, as it can also adsorb the product, leading to lower yields.

  • Inert Atmosphere: Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Q3: I am observing a low yield after purification. What are the potential reasons and how can I improve it?

A3: Low recovery can be attributed to several factors:

  • Suboptimal Recrystallization Solvent: If the compound is too soluble in the recrystallization solvent at low temperatures, a significant amount will be lost in the mother liquor. Experiment with different solvent systems to find the optimal one.

  • Multiple Purification Steps: Each purification step will inevitably lead to some product loss. Optimize your workflow to use the minimum number of effective steps.

  • Adsorption onto Stationary Phase: During column chromatography, the polar nature of the phenol and nitro groups can lead to strong adsorption on silica gel, resulting in incomplete elution.[6] Using a more polar eluent system or a different stationary phase (e.g., alumina) might be necessary.

  • Product Degradation: As mentioned, the compound may be sensitive to heat and oxidation. Minimize exposure to high temperatures and air.

Q4: How can I effectively remove unreacted 4-amino-2-nitrophenol from my product?

A4: 4-amino-2-nitrophenol has different polarity and acidity compared to the desired product. This difference can be exploited for separation:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic aminophenol will be protonated and move to the aqueous phase, while the desired product remains in the organic phase.

  • Column Chromatography: The difference in polarity between the starting material and the product allows for separation by column chromatography.[6][7] The less polar product will typically elute before the more polar aminophenol.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product fails to crystallize - Solution is too dilute.- Inappropriate solvent.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Try a different recrystallization solvent or a co-solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product.
Oily product obtained after recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- Presence of impurities that lower the melting point.- Choose a solvent with a lower boiling point.- Perform an initial purification step like an extraction to remove some impurities before recrystallization.
Streaking or poor separation on TLC plate - Sample is too concentrated.- Inappropriate developing solvent system.- Compound is interacting too strongly with the silica gel.- Dilute the sample before spotting on the TLC plate.- Optimize the eluent system; for this compound, a mixture of ethyl acetate and hexane is a good starting point.- Add a small amount of acetic acid or triethylamine to the eluent to improve the spot shape for acidic or basic compounds, respectively.
Co-elution of impurities during column chromatography - Similar polarity of the product and impurity.- Overloading the column.- Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent system.- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).- Consider using a different stationary phase (e.g., reversed-phase silica).[8]

Experimental Protocol: Purification by Column Chromatography followed by Recrystallization

This protocol outlines a two-step purification process for this compound.

Part 1: Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Start eluting the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified product.

Part 2: Recrystallization

  • Solvent Selection:

    • Test the solubility of the partially purified product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Hot filter the solution to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal Solvent Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load Sample onto Column Adsorb->Load Column Pack Column Column->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate1 Evaporate Solvent Combine->Evaporate1 PartiallyPure Partially Purified Product Evaporate1->PartiallyPure DissolveHot Dissolve in Hot Solvent PartiallyPure->DissolveHot Cool Cool to Crystallize DissolveHot->Cool Filter Filter Crystals Cool->Filter Dry Dry Purified Product Filter->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic ImpureProduct Impure Product Detected (e.g., by TLC, NMR) CheckPurity Assess Nature of Impurity ImpureProduct->CheckPurity PolarImpurity Polar Impurity (e.g., Starting Amine) CheckPurity->PolarImpurity Is it polar? NonPolarImpurity Non-Polar Impurity CheckPurity->NonPolarImpurity Is it non-polar? ColoredImpurity Colored Impurity CheckPurity->ColoredImpurity Is it colored? Extraction Acid-Base Extraction PolarImpurity->Extraction ColumnChrom Column Chromatography PolarImpurity->ColumnChrom NonPolarImpurity->ColumnChrom Recrystallization Recrystallization ColoredImpurity->Recrystallization PureProduct Pure Product Extraction->PureProduct ColumnChrom->PureProduct Carbon Charcoal Treatment Recrystallization->Carbon Carbon->PureProduct

Caption: Decision tree for troubleshooting the purification process.

References

Technical Support Center: Synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and scale-up of 3-Nitro-4-(1H-pyrrol-1-yl)phenol. The information is tailored for researchers, chemists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy is a two-step synthesis. The first step involves the construction of the pyrrole ring onto a phenol backbone, followed by a regioselective nitration in the second step.

  • Step 1: Paal-Knorr Pyrrole Synthesis. This step involves the reaction of 4-aminophenol with a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions to form the intermediate, 4-(1H-pyrrol-1-yl)phenol.[1][2]

  • Step 2: Regioselective Nitration. The intermediate phenol is then nitrated to introduce a nitro group at the C-3 position (ortho to the hydroxyl group). This requires careful selection of the nitrating agent and reaction conditions to achieve the desired regioselectivity and avoid side products.[3]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Scaling up presents several challenges:

  • Thermal Management: The nitration step, in particular, can be highly exothermic. Efficient heat dissipation is critical to prevent runaway reactions and the formation of degradation products.

  • Reagent Addition: Controlled, slow addition of the nitrating agent is crucial on a larger scale to maintain temperature and concentration profiles.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is vital for consistent reaction progress and to avoid localized "hot spots" or areas of high reagent concentration.

  • Product Isolation and Purification: Handling larger volumes of product and solvent requires robust and scalable purification methods, such as crystallization or large-scale column chromatography, which can be more complex than on a lab scale.

Q3: Why is regioselectivity in the nitration step a concern?

A3: The starting material for nitration, 4-(1H-pyrrol-1-yl)phenol, contains two activating rings. The phenol ring is strongly activated by the hydroxyl group, which directs electrophiles to the ortho and para positions.[4] Since the para position is blocked, it directs to the two ortho positions (C-3 and C-5). The pyrrole ring is also susceptible to electrophilic substitution. Therefore, uncontrolled nitration can lead to a mixture of isomers, including 3-nitro, 3,5-dinitro, and products nitrated on the pyrrole ring, complicating purification and reducing the yield of the desired product.

Q4: What safety precautions are essential for this synthesis?

A4: Standard laboratory safety protocols should be followed. Additionally, specific hazards include:

  • Nitrating Agents: Many nitrating agents are strong oxidizers and highly corrosive. Mixtures of nitric acid and sulfuric acid are particularly hazardous. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Exothermic Reactions: Plan for potential exotherms, especially during nitration. Use an ice bath for temperature control and add reagents slowly. On a larger scale, a properly sized cooling system is essential.

  • Solvents: Use appropriate precautions when handling organic solvents, considering their flammability and toxicity.

Experimental Workflow and Protocols

The overall synthetic workflow is visualized below.

Synthesis_Workflow cluster_step1 Step 1: Paal-Knorr Pyrrole Synthesis cluster_step2 Step 2: Regioselective Nitration A 4-Aminophenol C Reaction in Acidic Medium (e.g., Acetic Acid) A->C B 2,5-Dimethoxytetrahydrofuran B->C D Intermediate: 4-(1H-pyrrol-1-yl)phenol C->D E Purification 1 (Crystallization/Chromatography) D->E F Intermediate from Step 1 E->F Proceed to Nitration H Reaction in Acetonitrile (Reflux) F->H G Nitrating Agent (e.g., NH4NO3/KHSO4) G->H I Final Product: This compound H->I J Purification 2 (Crystallization/Chromatography) I->J

Caption: Overall two-step synthesis workflow.

Protocol 1: Synthesis of 4-(1H-pyrrol-1-yl)phenol

This protocol is based on the principles of the Paal-Knorr pyrrole synthesis.[5][6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Regioselective ortho-Nitration of 4-(1H-pyrrol-1-yl)phenol

This protocol uses a milder nitrating system to favor ortho-nitration.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(1H-pyrrol-1-yl)phenol (1.0 eq), ammonium nitrate (NH₄NO₃, 2.0 eq), and potassium bisulfate (KHSO₄, 0.05 eq) in acetonitrile (10-15 volumes).

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, cool the mixture and filter to remove inorganic salts. Wash the residue with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an eluent such as petroleum ether/ethyl acetate to isolate the desired 3-nitro isomer.

Troubleshooting Guide

Step 1: Paal-Knorr Pyrrole Synthesis - Issues & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Intermediate 1. Incomplete reaction. 2. Furan byproduct formation due to overly acidic conditions.[2] 3. Product loss during workup/purification.1. Increase reaction time or temperature moderately. Confirm completion with TLC. 2. Use a weaker acid like acetic acid instead of strong mineral acids. Ensure pH does not drop below 3.[5] 3. Optimize the crystallization solvent system or chromatography gradient to improve recovery.
Product is Dark/Impure 1. Oxidation of the aminophenol starting material or product. 2. Side reactions from excessive heat or reaction time.1. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Adhere strictly to the optimized reaction time and temperature. Purify via column chromatography.
Difficulty Scaling Up 1. Poor mixing leading to localized overheating. 2. Clumping of precipitate during isolation, trapping impurities.1. Use an overhead mechanical stirrer for larger volumes to ensure efficient mixing. 2. During precipitation in water, ensure vigorous stirring to form a fine, easily filterable powder.

Step 2: Regioselective Nitration - Issues & Solutions

Nitration_Troubleshooting Start Problem: Poor Regioselectivity (Isomer Mixture) Cause1 Cause: Nitrating agent is too harsh (e.g., HNO3/H2SO4) Start->Cause1 Cause2 Cause: Reaction temperature is too high Start->Cause2 Cause3 Cause: Incorrect stoichiometry Start->Cause3 Solution1 Solution: Switch to a milder, more selective agent. (e.g., NH4NO3/KHSO4 or Cu(NO3)2) Cause1->Solution1 Solution2 Solution: Maintain lower temp (e.g., 0-5 °C) during addition. Use controlled addition rate. Cause2->Solution2 Solution3 Solution: Use ~1.0 eq of nitrating agent to minimize dinitration. Monitor by TLC. Cause3->Solution3

Caption: Troubleshooting logic for poor nitration selectivity.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Formation of multiple isomers (poor regioselectivity). 2. Over-nitration leading to dinitro products.[7] 3. Degradation of starting material or product by the nitrating agent.1. Use a milder, regioselective nitrating agent (see table below). 2. Use only a slight excess (1.0-1.1 eq) of the nitrating agent and monitor the reaction closely to stop it upon consumption of the starting material. 3. Lower the reaction temperature and ensure controlled addition of the nitrating agent.
Product is a Mixture of Isomers 1. The reaction conditions are not selective for the ortho position. 2. The reaction temperature is too high, overcoming the activation energy differences for substitution at different positions.1. Change the solvent and nitrating agent. Nitration selectivity is highly dependent on the reaction medium. 2. Perform the reaction at a lower temperature (e.g., 0-25°C), even if it requires a longer reaction time.
Runaway Reaction (Scale-Up) 1. Highly exothermic reaction without adequate cooling. 2. Rapid addition of the nitrating agent.1. Ensure the reactor's cooling capacity is sufficient for the batch size. 2. Add the nitrating agent subsurface and at a slow, controlled rate. Use a syringe pump for lab scale or a dosing pump for pilot scale.
Table: Comparison of Common Nitrating Agents for Phenols
Nitrating Agent Typical Conditions Selectivity/Pros Cons
HNO₃ / H₂SO₄ 0-10 °CPowerful and inexpensive.Often leads to isomer mixtures and over-nitration; highly corrosive and hazardous.
Dilute HNO₃ Room TemperatureCan favor ortho-nitrophenol.Yields can be variable; risk of oxidation.
Metal Nitrates (e.g., Cu(NO₃)₂) Organic Solvent (e.g., Acetonitrile)Milder conditions; can offer improved regioselectivity.More expensive; requires removal of metal salts.
NH₄NO₃ / KHSO₄ Acetonitrile, RefluxReported to be highly regioselective for ortho-nitration of phenols; mild and easy to handle.[3]Requires filtration of inorganic salts.

References

Validation & Comparative

A Comparative Guide to 3-Nitro-4-(1H-pyrrol-1-yl)phenol and Other Nitrophenols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 3-Nitro-4-(1H-pyrrol-1-yl)phenol and other common nitrophenol isomers. The information is intended for researchers, scientists, and drug development professionals interested in the potential applications of these compounds. Due to a lack of direct comparative studies in the available literature for this compound, this guide extrapolates its potential properties based on the known characteristics of its constituent moieties—nitrophenol and pyrrole—and compares them with established data for 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol.

Physicochemical Properties

Property2-Nitrophenol3-Nitrophenol4-NitrophenolThis compound
Molecular Formula C₆H₅NO₃C₆H₅NO₃C₆H₅NO₃C₁₀H₈N₂O₃[1]
Molecular Weight ( g/mol ) 139.11139.11[2]139.11204.18[1]
Appearance Light yellow solid[2]Colorless to pale yellow solid[2]Colorless to pale yellow solid[2]Not available
Melting Point (°C) 44-4696-98113-115Not available
Boiling Point (°C) 216194 (at 70 mmHg)279 (decomposes)Not available
Water Solubility LowModerateHighExpected to be low to moderate
pKa 7.238.387.15Expected to be acidic

Data for 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol are sourced from a comprehensive toxicological profile[2]. The properties for this compound are predicted based on its structure.

Biological Activity: A Comparative Outlook

The biological activity of nitrophenols is influenced by the position of the nitro group and other substituents. The addition of a pyrrole ring introduces a new dimension to the potential bioactivity, drawing from the known effects of both nitrophenols and pyrrole-containing compounds.

Cytotoxicity

Nitrophenols have been shown to exhibit cytotoxicity, with their effects varying based on the isomer and the cell line tested. For instance, in vitro studies on various cell lines are essential to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's cytotoxic potential. While direct comparative IC50 values for this compound are not available, it is hypothesized that its cytotoxic profile will be influenced by the combined electronic and steric effects of the nitro and pyrrole groups.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of a nitro group, being electron-withdrawing, can modulate this activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds. The antioxidant potential of this compound would be an interesting area of investigation, considering the antioxidant properties of some pyrrole derivatives.

Enzyme Inhibition

Nitrophenols and their derivatives have been studied as inhibitors of various enzymes. For example, some nitrophenol derivatives have been investigated as inhibitors of sulfation in vivo[3]. The pyrrole moiety is also a key component in various biologically active compounds with enzyme-inhibiting properties. Therefore, this compound could potentially exhibit inhibitory activity against a range of enzymes, a hypothesis that warrants experimental validation.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other nitrophenols) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • Reaction Mixture: Add the sample solution to a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizing Relationships and Pathways

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Nitrophenols in DMSO) Cytotoxicity Cytotoxicity Assay (MTT / LDH) Compound_Prep->Cytotoxicity Treatment Antioxidant Antioxidant Assay (DPPH / FRAP) Compound_Prep->Antioxidant Treatment Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) Compound_Prep->Enzyme_Inhibition Treatment Cell_Culture Cell Culture (e.g., HeLa, HepG2) Cell_Culture->Cytotoxicity Seeding IC50 IC50 Determination Cytotoxicity->IC50 EC50 EC50 Determination Antioxidant->EC50 Ki Ki Determination Enzyme_Inhibition->Ki SAR Structure-Activity Relationship Analysis IC50->SAR EC50->SAR Ki->SAR

Caption: Experimental workflow for comparing the biological activities of nitrophenols.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS / Cytokines IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Gene_Expression Gene Expression (COX-2, iNOS, TNF-α) NFkB->Gene_Expression Translocates to Nucleus & Induces Transcription Nitrophenols Phenolic Compounds (Potential Inhibitors) Nitrophenols->IKK Inhibits?

Caption: Potential modulation of the NF-κB inflammatory pathway by phenolic compounds.

SAR_Logic cluster_moieties Structural Moieties cluster_properties Predicted Properties Compound This compound Nitrophenol Nitrophenol Core Compound->Nitrophenol Pyrrole Pyrrole Ring Compound->Pyrrole Cytotoxicity Cytotoxicity Nitrophenol->Cytotoxicity Influences Antioxidant Antioxidant Activity Nitrophenol->Antioxidant Modulates Pyrrole->Cytotoxicity Contributes to Enzyme_Inhibition Enzyme Inhibition Pyrrole->Enzyme_Inhibition Potential for Conclusion Hypothesized Bioactivity Profile Cytotoxicity->Conclusion Antioxidant->Conclusion Enzyme_Inhibition->Conclusion

Caption: Logical relationship for predicting the bioactivity of the target compound.

Conclusion

While direct experimental data for this compound is currently limited in the public domain, this guide provides a framework for its comparison with other well-characterized nitrophenols. The unique combination of a nitrophenol core and a pyrrole ring suggests a potentially interesting biological activity profile that warrants further investigation. The provided experimental protocols and conceptual diagrams are intended to aid researchers in designing and conducting studies to elucidate the specific properties of this and other related compounds. Future research should focus on obtaining direct comparative data to validate the structure-activity relationships hypothesized in this guide.

References

A Comparative Guide to the Biological Activity of Pyrrole-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of many natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various chemical reactions have made it a "privileged scaffold" for designing novel therapeutic agents.[2][4] Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7]

This guide provides a comparative overview of the biological activities of various pyrrole-containing compounds, supported by quantitative data from recent studies. It details the experimental protocols used to evaluate these activities and visualizes key mechanisms and workflows to aid researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity

Pyrrole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[4][6][8] Their mechanisms of action are diverse, including the inhibition of critical enzymes like protein kinases, disruption of cellular structures such as microtubules, and induction of apoptosis.[6][8]

A notable mechanism is the inhibition of tubulin polymerization. Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown potent activity by binding to the colchicine site of tubulin, thereby preventing microtubule formation and arresting the cell cycle.[9] Other derivatives act as competitive inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[10]

cluster_0 Cellular Effects cluster_1 Drug Action tubulin αβ-Tubulin Dimers mt Microtubule tubulin->mt Polymerization mt->tubulin Depolymerization arrest Mitotic Arrest mt->arrest Stabilization or Destabilization apoptosis Apoptosis arrest->apoptosis drug Pyrrole Compound (e.g., ARAPs) drug->tubulin Binds to Colchicine Site

Diagram 1: Inhibition of Tubulin Polymerization by Pyrrole Compounds.

Comparative Data: Anticancer Activity of Pyrrole Derivatives (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrrole compounds against various human cancer cell lines. Lower values indicate higher potency.

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Target/MechanismReference
3-Aroyl-1-arylpyrrole (ARAP)Compound 22 MCF-7 (Breast)0.024Tubulin Polymerization[9]
3-Aroyl-1-arylpyrrole (ARAP)Compound 28 MCF-7 (Breast)0.060Tubulin Polymerization[9]
Pyrrolo[2,3-b]pyridineCompound 4h 4T1 (Breast)0.15FGFR1/2/3 Inhibition[11]
Pyrrole-2,5-dioneMI-1 HCT116 (Colon)2.8EGFR/VEGFR Inhibition[10]
Pyrrolo[2,3-b]pyridineCompound 41 SH-SY5Y (Neuroblastoma)>100 (Low cytotoxicity)GSK-3β Inhibition[12]
Pyrrole-3-oneD1 HCT116 (Colon)1.9EGFR/VEGFR Inhibition[10]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of compounds against cancer cell lines.

  • Cell Culture: Human cancer cells (e.g., MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrrole compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. A control group receives medium with DMSO only. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents.[1][13] Pyrrole-containing compounds, both from natural sources (e.g., marinopyrroles) and synthetic pathways, have demonstrated significant potential as antibacterial and antifungal agents.[1][13][14] Their efficacy spans a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][15]

synthesis Synthesis of Pyrrole Derivatives purification Purification & Characterization synthesis->purification screening Primary Screening (e.g., Disk Diffusion) purification->screening mic MIC Determination (Broth Microdilution) screening->mic If Active active Active Compounds mic->active inactive Inactive/Weak Compounds mic->inactive further Further Studies (Toxicity, MOA) active->further

Diagram 2: Experimental Workflow for Antimicrobial Screening.

Comparative Data: Antimicrobial Activity of Pyrrole Derivatives (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for different pyrrole derivatives against selected microbial strains. Lower values indicate greater antimicrobial efficacy.

Compound ClassSpecific CompoundMicrobial StrainMIC (µg/mL)Reference
1H-pyrrole-2-carboxylateENBHEDPCM. tuberculosis H37Rv0.7[1]
Fused PyrroleCompound 3c S. aureus30[14]
Fused PyrroleCompound 3c B. subtilis31[14]
Fused PyrroleCompound 3c C. albicans40[14]
Fused PyrroleCompound 4d S. aureus35[14]
Schiff Base of PyrroleCompound 3g S. aureus6.25[16]
Schiff Base of PyrroleCompound 3j B. subtilis6.25[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A pure culture of the test microorganism is grown overnight on an appropriate agar plate or in broth. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted (typically two-fold) in a 96-well microplate using a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well will contain 50 or 100 µL of the diluted compound.

  • Inoculation: An equal volume of the standardized inoculum is added to each well, bringing the total volume to 100 or 200 µL.

  • Controls: Several controls are included on each plate: a positive control (broth with inoculum, no compound) to ensure microbial growth, a negative control (broth only) to check for sterility, and a solvent control (broth with inoculum and the highest concentration of the solvent) to ensure the solvent has no inhibitory effect. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) is also tested as a reference.[15]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye (e.g., resazurin).

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Pyrrole derivatives, including pyrrolizidine alkaloids and synthetic compounds, have been investigated for their ability to modulate inflammatory responses.[17][18][19] A primary mechanism involves the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the suppression of inflammatory mediators such as nitric oxide (NO).[18][20] For example, certain pyrrolizidine alkaloids have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated macrophage cells.[17][21]

lps LPS (Stimulus) macrophage Macrophage (e.g., RAW 264.7) lps->macrophage pathway Signaling Cascade (NF-κB, MAPK) macrophage->pathway inos iNOS Expression pathway->inos no_prod Nitric Oxide (NO) Production inos->no_prod inflammation Inflammation no_prod->inflammation drug Pyrrole Compound drug->pathway Inhibits drug->inos Inhibits

Diagram 3: Inhibition of LPS-Induced Nitric Oxide Production.

Comparative Data: Anti-inflammatory Activity of Pyrrole Derivatives

The table below shows the inhibitory activity of various pyrrole alkaloids on nitric oxide production in macrophage cells.

Compound ClassSpecific CompoundIC₅₀ (µM) on NO ProductionReference
Pyrrolizidine AlkaloidEuropine7.9[21]
Pyrrolizidine AlkaloidHeliotrine52.4[21]
Pyrrolizidine AlkaloidHeliotrine N-oxide85.1[21]
Pyrrolizidine Alkaloid7-Angeloylsincamidine N-oxide105.1[21]
Indolizine AlkaloidCurindolizine5.31[20]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is used to measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture and Seeding: Murine macrophage cells (e.g., RAW 264.7) are cultured and seeded into 96-well plates at a density of approximately 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test pyrrole compounds for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, typically 1 µg/mL) to the wells. A control group without LPS is also maintained.

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant.

  • Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The formation of a purple azo compound is measured spectrophotometrically at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is calculated from this curve. The percentage of NO inhibition is determined by comparing the nitrite levels in compound-treated, LPS-stimulated cells with those in cells stimulated with LPS alone. The IC₅₀ value is then calculated. A concurrent cell viability assay (e.g., MTT) is essential to ensure that the observed NO reduction is not due to cytotoxicity.

Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's are often linked to oxidative stress and neuronal cell death.[22][23] Pyrrole-containing compounds have been identified as having promising neuroprotective and antioxidant properties.[22][24][25] Studies have shown that certain pyrrole derivatives can protect neuronal cells from toxins like 6-hydroxydopamine (6-OHDA), a compound used to model Parkinson's disease, by scavenging free radicals and reducing oxidative damage.[23][25]

Comparative Data: Neuroprotective Effects of Pyrrole Derivatives

The following table highlights the ability of pyrrole-based hydrazones to protect neuronal cells from 6-OHDA-induced toxicity.

CompoundConcentration (µM)Cell ModelCell Viability (% of Control) after 6-OHDA exposureReference
9a 0.5PC12 Cells~85% (Significant protection)[25]
9d 0.5PC12 Cells~75% (Significant protection)[26]
Control (6-OHDA only) -PC12 Cells~50%[25]

Experimental Protocol: Neuroprotection Against 6-OHDA-Induced Toxicity

This method assesses a compound's ability to protect neuronal cells from a specific neurotoxin.

  • Cell Culture: A neuronal cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12) is cultured under standard conditions.[22][25] For differentiation, cells may be treated with agents like retinoic acid.

  • Seeding: Differentiated or undifferentiated cells are seeded into 96-well plates and incubated for 24 hours.

  • Pre-treatment: Cells are pre-treated with various non-toxic concentrations of the pyrrole compounds for 24 hours.[25]

  • Toxin Exposure: The culture medium is replaced with medium containing a neurotoxin, such as 6-hydroxydopamine (6-OHDA, typically 100-150 µM), for an additional 24 hours.[25] Control groups include untreated cells, cells treated with the compound only, and cells treated with 6-OHDA only.

  • Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT assay (described previously) or by measuring lactate dehydrogenase (LDH) release, which indicates cell membrane damage.

  • Data Analysis: The viability of the pre-treated cells is compared to the viability of cells exposed only to 6-OHDA. A significant increase in viability in the pre-treated group indicates a neuroprotective effect. Results are typically expressed as a percentage of the viability of untreated control cells.

References

The Versatility of the Pyrrole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged scaffold" in drug design.[1][2][3] Its versatile structure allows for a multitude of substitutions, leading to a diverse array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted pyrroles across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Comparative Analysis of Biological Activities

The therapeutic potential of substituted pyrroles is vast, with significant research focusing on their anticancer, anti-inflammatory, and antibacterial properties. The nature and position of substituents on the pyrrole ring play a pivotal role in determining the potency and selectivity of these compounds.

Anticancer Activity

Substituted pyrroles have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines.[4][5] Many of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[6][7][8]

Table 1: Anticancer Activity of Substituted Pyrrole Derivatives

CompoundCancer Cell LineIC50 (µM)Target/Mechanism
Pyrrolidine 3h HCT116 (Colon)4.2Proliferation inhibition[5]
HL60 (Leukemia)2.9Proliferation inhibition[5]
Pyrrolidine 3k HCT116 (Colon)5.8Induces G0/G1 cell cycle arrest and apoptosis[5]
HL60 (Leukemia)3.1Induces G0/G1 cell cycle arrest and apoptosis[5]
3-Aroyl-1,4-diarylpyrrole 48 T24 (Bladder)0.008Tubulin assembly inhibition[4]
ES-2 (Ovarian)0.006Tubulin assembly inhibition[4]
Pyrrolo[2,3-d]pyrimidine 5k HepG2 (Liver)29EGFR, Her2, VEGFR2, CDK2 inhibition[6]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrrole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9][10] The selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Substituted Pyrrole Derivatives (COX Inhibition)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrrolo[3,4-d]pyridazinone derivative 5a 1.230.582.12[10]
1,5-Diarylpyrrol-3-sulfur derivative (PRLD8) -0.011-[9]
Pyrrole carboxylic acid derivative 4g >100.25>40[1]
Pyrrole carboxylic acid derivative 4h 0.150.081.88[1]
Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Substituted pyrroles have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[11][12][13] The mechanism of action for many of these compounds is still under investigation, but some have been shown to inhibit essential bacterial enzymes.

Table 3: Antibacterial Activity of Substituted Pyrrole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Pyrrole derivative 2a S. aureus30[12]
B. subtilis33[12]
Pyrrole derivative 3c S. aureus30[12]
B. subtilis31[12]
Pyrrole derivative 5c E. coli20[12]
Pyrrolyl benzamide derivative S. aureus3.12 - 12.5[11]
Phallusialide A MRSA32[11]
E. coli64[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of substituted pyrroles.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 72 hours).[16][17]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[16][17]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14][16][17]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[16][17] The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[18][19]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a substrate (e.g., a peptide or protein), and the test compound in a suitable buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature for a specific period.

  • Termination of Reaction: Stop the reaction, often by adding a solution that denatures the enzyme.

  • Detection of Phosphorylation: Quantify the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • IC50 Determination: Perform the assay with a range of inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[19]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.[13]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

  • Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels) and is a key target for many anticancer drugs, including some substituted pyrrole derivatives like Sunitinib.[7][20]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS Activation PI3K PI3K VEGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Sunitinib Sunitinib (Pyrrole derivative) Sunitinib->VEGFR Inhibition

Caption: Inhibition of the VEGF signaling pathway by Sunitinib.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel substituted pyrrole derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials Synth Synthesis of Substituted Pyrroles Start->Synth Purify Purification and Characterization Synth->Purify Screening Primary Screening (e.g., Cytotoxicity) Purify->Screening Secondary Secondary Assays (e.g., Kinase Inhibition) Screening->Secondary SAR Structure-Activity Relationship Analysis Secondary->SAR Lead Lead Compound Identification SAR->Lead Optimize Further Chemical Modification Lead->Optimize Optimize->Synth Iterative Design

Caption: Workflow for discovery of bioactive substituted pyrroles.

References

Comparative spectroscopic analysis of nitrophenol isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Spectroscopic Guide to Nitrophenol Isomers

This guide provides a detailed comparative analysis of the spectroscopic properties of ortho-, meta-, and para-nitrophenol isomers. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the position of the nitro group influences the spectral characteristics of these compounds. The following sections present quantitative data from UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy, alongside the experimental protocols used for these analyses.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the nitrophenol isomers, which are particularly sensitive to the pH of the solution. In alkaline conditions, the deprotonation of the phenolic hydroxyl group leads to the formation of the nitrophenolate ion, resulting in a bathochromic (red) shift of the absorption maximum.

Data Summary: UV-Vis Spectroscopy

Isomerλmax (Acidic/Neutral)λmax (Alkaline)Molar Absorptivity (ε)Notes
o-Nitrophenol ~275 nm, ~350 nm~415 nm-Intramolecular hydrogen bonding affects the electronic environment.
m-Nitrophenol ~275 nm, ~330 nm~390 nm-The nitro group at the meta position has a weaker influence on the phenolic group's electronic transitions.
p-Nitrophenol ~317 nm[1]~400 nm[1][2]HighThe para-isomer exhibits a significant and well-defined absorption peak at 400 nm in alkaline solutions, making it useful for colorimetric assays.[1]

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectra of nitrophenol isomers involves the following steps:

  • Sample Preparation: Prepare stock solutions of each nitrophenol isomer in a suitable solvent, such as water or ethanol.

  • pH Adjustment: To observe the effect of pH, prepare two sets of samples. For acidic/neutral spectra, use the stock solution directly or adjust the pH to below 4. For alkaline spectra, add a small amount of a base like NaOH to raise the pH above 9.[3][4]

  • Spectrophotometer Setup: Calibrate the spectrophotometer using a blank solution (the solvent used for the samples).

  • Data Acquisition: Measure the absorbance of each sample across a wavelength range of 200-600 nm.[5] The linear dynamic range for determination is typically between 1.0-25.0 µg/mL for the isomers.[4][6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for distinguishing nitrophenol isomers by observing their characteristic vibrational frequencies. The key differences arise from the position of the nitro group (NO₂) and the nature of the hydroxyl (O-H) group stretching, which is influenced by hydrogen bonding.

Data Summary: Infrared (IR) Spectroscopy

IsomerO-H Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Distinguishing Features
o-Nitrophenol ~3200 (broad)~1350~1530~1300The O-H stretch is broad and shifted to a lower wavenumber due to strong intramolecular hydrogen bonding. The O-H stretch peak is also stronger compared to the para isomer.[7]
m-Nitrophenol ~3400 (sharp)~1350~1530-Exhibits a sharper O-H stretch, indicating intermolecular hydrogen bonding in the solid state, which is weaker than the intramolecular bonding in the ortho isomer.
p-Nitrophenol ~3300 (broad)~1333[8]~1500~1300Shows a broad O-H band due to intermolecular hydrogen bonding. Due to its higher symmetry (C2 axis), the para isomer has weaker peaks for the C-O, O-H, and NO₂ stretches compared to the ortho isomer.[7]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the nitrophenol isomer is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solvent like chloroform.

  • Spectrometer Setup: Record a background spectrum of the pure KBr pellet or the empty sample holder.

  • Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides distinct spectra for the three isomers based on the chemical environment and symmetry of the aromatic protons. The symmetry of the molecule is the most critical factor in interpreting the spectra.

Data Summary: ¹H NMR Spectroscopy

IsomerAromatic Protons (ppm)OH Proton (ppm)Splitting PatternKey Distinguishing Features
o-Nitrophenol 6.9-8.2[9]~10.57[9]Complex multipletDue to the lack of symmetry, all four aromatic protons are chemically distinct, resulting in a complex and crowded spectrum.[10]
m-Nitrophenol 7.2-8.0VariableComplex multipletSimilar to the ortho isomer, the lack of symmetry leads to four distinct aromatic proton signals and a complex splitting pattern.
p-Nitrophenol H2/H6: ~6.9 ppmH3/H5: ~8.1 ppmVariableTwo doublets (AA'BB' system)The molecule has a plane of symmetry, making the protons ortho to the -OH group (H2, H6) equivalent and the protons ortho to the -NO₂ group (H3, H5) equivalent. This results in a much simpler spectrum with two distinct doublets.[10]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the nitrophenol isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the relationship between the isomers' chemical structures and their resulting spectral properties.

G Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation p1 Weigh Isomer p2 Dissolve in Solvent (e.g., H2O, CDCl3) p1->p2 p3 pH Adjustment (for UV-Vis) p2->p3 UV-Vis Path uv UV-Vis Spectroscopy ir IR Spectroscopy (KBr Pellet/Film) p2->ir nmr NMR Spectroscopy p2->nmr p3->uv d1 Record Spectra uv->d1 ir->d1 nmr->d1 d2 Identify λmax, Functional Groups, Chemical Shifts d1->d2 d3 Compare Isomers d2->d3

Caption: Workflow for comparative spectroscopic analysis of nitrophenol isomers.

G Structure-Spectra Relationship of Nitrophenol Isomers cluster_ortho o-Nitrophenol cluster_meta m-Nitrophenol cluster_para p-Nitrophenol ortho_s Structure Feature: Intramolecular H-Bonding ortho_ir IR: Broad, shifted O-H stretch (~3200 cm⁻¹) ortho_s->ortho_ir ortho_nmr NMR: Asymmetric → Complex spectrum OH proton downfield (~10.6 ppm) ortho_s->ortho_nmr meta_s Structure Feature: Inductive Effect (-I) No Resonance with OH meta_ir IR: Intermolecular H-Bonding Sharper O-H stretch (~3400 cm⁻¹) meta_s->meta_ir meta_nmr NMR: Asymmetric → Complex spectrum meta_s->meta_nmr para_s Structure Feature: High Symmetry (C2 axis) Resonance Effect (-M) para_ir IR: Weaker peaks due to symmetry para_s->para_ir para_nmr NMR: Symmetric → Simple spectrum (Two doublets) para_s->para_nmr

Caption: Relationship between isomer structure and spectroscopic output.

References

A Comparative Guide to Analytical Methods for 3-Nitro-4-(1H-pyrrol-1-yl)phenol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical procedures is critical in drug development and manufacturing to ensure that a method is suitable for its intended purpose.[1][2][3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical methods, outlining key parameters such as specificity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.[1][3][4]

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes and compares common analytical methods used for the analysis of nitrophenols, which can be adapted for 3-Nitro-4-(1H-pyrrol-1-yl)phenol.

Analytical Technique Principle Typical Performance Characteristics for Nitrophenols Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.Linearity: r² > 0.999[5] LOQ: 0.1 µM - 2.5 µM[5][6] Precision (RSD): < 15%[5][7] Accuracy (Recovery): 90-112%[7]Widely available, robust, cost-effective, good for routine analysis.Moderate sensitivity, potential for interference from matrix components.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly selective and sensitive mass detection.LOQ: as low as 2 µg/kg[8] Precision (RSD): < 10%[8] Accuracy (Recovery): 97.8% - 103.2%[9]High sensitivity and selectivity, suitable for complex matrices like biological fluids.[10]Higher equipment cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass spectrometry. Often requires derivatization for polar analytes like nitrophenols.[11][12]Linearity: r² > 0.998[12] Precision (RSD): < 11%[12] Accuracy (Recovery): ~92%[12]High resolution and sensitivity for volatile and semi-volatile compounds.Derivatization adds complexity and potential for sample loss.[11][12][13] Not suitable for non-volatile or thermally labile compounds.
UV-Vis Spectrophotometry Quantification based on the absorbance of UV-Visible light by the analyte.Linearity: Dependent on Beer's Law adherence.Simple, rapid, and inexpensive for straightforward sample matrices.[14][15]Low selectivity, prone to interference from other absorbing compounds in the sample.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the techniques discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a validated method for the determination of 4-nitrophenol and its metabolites.[6][16][17]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of methanol and a buffer solution (e.g., 0.01 M citrate buffer, pH 6.2) in a 47:53 (v/v) ratio, containing an ion-pairing agent like 0.03 M tetrabutylammonium bromide.[6][16]

  • Flow Rate: 1.0 mL/min.[6][16]

  • Detection: UV detection at 290 nm.[6][16]

  • Injection Volume: 20 µL.[16]

  • Sample Preparation: For biological samples, protein precipitation can be achieved by adding an acid (e.g., phosphoric acid) or an organic solvent, followed by vortexing and centrifugation. The supernatant is then injected into the HPLC system.[5] For water samples, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a general representation for the analysis of nitrophenols in various matrices.[9]

  • Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase: Gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5.0 mM ammonium acetate).[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Ionization Mode: ESI or APCI, operated in either positive or negative ion mode depending on the analyte's properties.

  • MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Sample Preparation: Similar to HPLC, with potential for more simplified extraction due to the high selectivity of MS detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of nitrophenols, which typically requires derivatization.[11][12]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Due to the polarity of nitrophenols, derivatization is often necessary to improve volatility and chromatographic performance.[11][12] Common derivatizing agents include diazomethane or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

  • Column: A capillary column with a suitable stationary phase (e.g., polydimethylsiloxane).

  • Carrier Gas: Helium or hydrogen.[12]

  • Injection Mode: Splitless or split injection.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM).

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the analytes from the sample matrix, followed by the derivatization step.[11]

UV-Vis Spectrophotometry

This is a basic protocol for the direct quantification of nitrophenols in simple matrices.[14][15]

  • Instrumentation: UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of standard solutions of the analyte in a suitable solvent (e.g., water, methanol).

    • Record the absorbance spectrum to determine the wavelength of maximum absorbance (λmax). For p-nitrophenol, characteristic peaks are observed at 317 nm in acidic conditions and 400 nm in alkaline conditions.[15]

    • Measure the absorbance of the standard solutions and the unknown sample at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the unknown sample from the calibration curve.

  • Sample Preparation: The sample should be free of interfering substances that absorb at the analytical wavelength. Dilution or simple extraction may be required. For samples containing nanoparticles that can interfere with the measurement, a pretreatment step such as acidification and heating may be necessary.[14][15]

Visualizing Workflows and Processes

To better illustrate the relationships and steps involved in analytical method validation and execution, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_ICH_Q2R1 ICH Q2(R1) Validation Workflow start Define Analytical Method's Intended Purpose specificity Specificity / Selectivity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability, Intermediate) start->precision lod Detection Limit (LOD) start->lod loq Quantitation Limit (LOQ) start->loq robustness Robustness start->robustness system_suitability System Suitability start->system_suitability report Validation Report specificity->report range_node Range linearity->range_node range_node->report accuracy->report precision->report lod->report loq->report robustness->report system_suitability->report

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

HPLC_Experimental_Workflow cluster_HPLC Typical HPLC Experimental Workflow sample_prep Sample Preparation (e.g., Extraction, Dilution, Filtration) injection Sample Injection sample_prep->injection hplc_system HPLC System Setup (Mobile Phase, Column, Flow Rate) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis results Results Reporting data_analysis->results

Caption: A representative experimental workflow for HPLC analysis.

References

Efficacy of Pyrrolylphenols as Precursors in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published experimental data on the use of 3-Nitro-4-(1H-pyrrol-1-yl)phenol as a synthetic precursor, this guide will focus on its constitutional isomer, 4-Nitro-2-(1H-pyrrol-1-yl)phenol . This allows for a detailed comparison of its potential efficacy against established alternative precursors in the synthesis of complex heterocyclic molecules. The synthetic pathway described for 4-Nitro-2-(1H-pyrrol-1-yl)phenol is a plausible, instructive example based on established chemical principles, though direct experimental validation was not found in the available literature.

This guide provides a comparative analysis of 4-Nitro-2-(1H-pyrrol-1-yl)phenol as a precursor for the synthesis of benzofuro[3,2-b]pyridin-9(1H)-one derivatives, a class of compounds with potential applications in medicinal chemistry. Its performance is contrasted with an alternative precursor, an aurone-derived α,β-unsaturated imine, used in a documented synthesis of a related benzofuro[3,2-b]pyridine system.

Comparison of Precursors

Feature4-Nitro-2-(1H-pyrrol-1-yl)phenolAurone-Derived α,β-Unsaturated Imine
Chemical Structure A nitrophenol substituted with a pyrrole ring.An imine derived from an aurone, a type of flavonoid.
Key Functional Groups Phenolic hydroxyl, Nitro group, Pyrrole ring.Imine, α,β-unsaturated system, Benzofuran core.
Synthetic Potential The nitro and phenol groups can participate in reductive cyclization to form a fused heterocyclic system.The α,β-unsaturated imine system is primed for annulation reactions.
Availability Can be synthesized from 2-(1H-pyrrol-1-yl)phenol through nitration[1].Synthesized from aurones, which are in turn synthesized from benzofuranones and aldehydes.

Comparative Overview of Synthetic Pathways

ParameterProposed Synthesis with 4-Nitro-2-(1H-pyrrol-1-yl)phenolAlternative Synthesis with Aurone-Derived Imine
Target Molecule Substituted Benzofuro[3,2-b]pyridin-9(1H)-oneSubstituted Benzofuro[3,2-b]pyridine
Key Reaction Step Reductive cyclization of a nitro group.Base-catalyzed sequential 1,4-addition/intramolecular cyclization/aromatization[2].
Primary Reagents 4-Nitro-2-(1H-pyrrol-1-yl)phenol, Ethyl 2-chloroacetate, Reducing agent (e.g., Fe/HCl, SnCl2).Aurone-derived α,β-unsaturated imine, Ethyl 2-cyanoacetate, Base (e.g., DBU).
Anticipated Yield Moderate to good, typical for multi-step reductive cyclizations.Reported as good to excellent[2].
Reaction Conditions Multi-step; includes etherification followed by reduction under acidic or neutral conditions.Can be performed as a one-pot reaction under basic conditions[2].
Potential Advantages Utilizes a relatively simple starting material. The reaction sequence is based on well-established transformations.High efficiency and atom economy in a one-pot procedure. Provides access to a diverse range of products.
Potential Disadvantages Multi-step process may lead to lower overall yield. Requires careful control of reduction conditions.The synthesis of the aurone-derived imine precursor can be multi-stepped.

Experimental Protocols

Proposed Synthesis of 7-(1H-pyrrol-1-yl)benzofuro[3,2-b]pyridin-9(1H)-one from 4-Nitro-2-(1H-pyrrol-1-yl)phenol

Step 1: O-Alkylation of 4-Nitro-2-(1H-pyrrol-1-yl)phenol

  • To a solution of 4-Nitro-2-(1H-pyrrol-1-yl)phenol (1 mmol) in anhydrous acetone (20 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-chloroacetate (1.2 mmol) dropwise to the suspension.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-nitro-2-(1H-pyrrol-1-yl)phenoxy)acetate.

Step 2: Reductive Cyclization

  • Dissolve the product from Step 1 (1 mmol) in a mixture of ethanol (15 mL) and hydrochloric acid (5 mL).

  • Add iron powder (5 mmol) portion-wise to the solution at room temperature.

  • Heat the mixture to 80°C and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 7-(1H-pyrrol-1-yl)benzofuro[3,2-b]pyridin-9(1H)-one.

Alternative Synthesis of Benzofuro[3,2-b]pyridines from Aurone-Derived Azadienes

This protocol is based on the work described by an established source[2].

  • To a solution of the aurone-derived 1-azadiene (0.2 mmol) and ethyl 2-cyanoacetate (0.3 mmol) in toluene (2 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to afford the benzofuro[3,2-b]pyridine product.

Visualizations

Proposed Synthetic Pathway

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reductive Cyclization 4-Nitro-2-(1H-pyrrol-1-yl)phenol 4-Nitro-2-(1H-pyrrol-1-yl)phenol Intermediate_Ester Ethyl 2-(4-nitro-2-(1H-pyrrol-1-yl)phenoxy)acetate 4-Nitro-2-(1H-pyrrol-1-yl)phenol->Intermediate_Ester K2CO3, Acetone Ethyl 2-chloroacetate Ethyl 2-chloroacetate Ethyl 2-chloroacetate->Intermediate_Ester Final_Product 7-(1H-pyrrol-1-yl)benzofuro[3,2-b]pyridin-9(1H)-one Intermediate_Ester->Final_Product Fe, HCl

Caption: Proposed two-step synthesis of a benzofuro[3,2-b]pyridin-9(1H)-one.

Alternative Synthetic Pathway

G Aurone_Imine Aurone-Derived α,β-Unsaturated Imine Benzofuro_Pyridine Substituted Benzofuro[3,2-b]pyridine Aurone_Imine->Benzofuro_Pyridine DBU, Toluene Ethyl_Cyanoacetate Ethyl 2-cyanoacetate Ethyl_Cyanoacetate->Benzofuro_Pyridine

Caption: One-pot synthesis of a benzofuro[3,2-b]pyridine derivative.

Conclusion

This guide provides a comparative framework for evaluating the efficacy of 4-Nitro-2-(1H-pyrrol-1-yl)phenol as a precursor in heterocyclic synthesis, in lieu of data for this compound. The proposed pathway, involving a classical reductive cyclization, highlights the potential of this molecule in constructing complex fused ring systems. However, when compared to modern, one-pot methodologies such as the one described for aurone-derived imines, it may present disadvantages in terms of step economy and overall efficiency. The alternative pathway demonstrates the power of cascade reactions in rapidly assembling molecular complexity from readily available starting materials[2]. Further experimental investigation into the reactivity of 4-Nitro-2-(1H-pyrrol-1-yl)phenol is warranted to fully assess its utility as a precursor in diversity-oriented synthesis.

References

A Comparative Analysis of Heterocyclic Phenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic phenols represent a privileged scaffold, consistently appearing in a vast array of biologically active compounds. Their unique structural combination of a phenolic hydroxyl group and a heterocyclic ring system allows for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities. This guide provides an objective comparison of the performance of several classes of heterocyclic phenols, supported by experimental data, to aid researchers in navigating this important class of molecules. While the specific compound 3-Nitro-4-(1H-pyrrol-1-yl)phenol is noted, a comprehensive literature search reveals a significant gap in publicly available data regarding its biological activity. Therefore, this guide will focus on comparing well-characterized classes of heterocyclic phenols to provide a valuable reference for future research and development, potentially inspiring the investigation of under-explored compounds like this compound.

Comparative Performance of Heterocyclic Phenols

The following sections detail the biological activities of prominent classes of heterocyclic phenols, with quantitative data summarized for ease of comparison.

Pyrazolyl Phenols: Potent Anti-Cancer Agents

Derivatives of pyrazolyl phenols have emerged as a significant class of compounds with potent anti-cancer properties. Notably, some have been identified as inhibitors of tubulin polymerization, a critical process in cell division.

Table 1: Anti-Cancer Activity of Representative Pyrazolyl Phenols

Compound ClassTarget Cell LineIC50 (µM)Reference
1H-Benzofuro[3,2-c]pyrazole derivativesK562 (Human erythroleukemia)Potent Inhibition (Specific IC50 not provided)[1]
A549 (Human lung cancer)Potent Inhibition (Specific IC50 not provided)[1]
MCF-7 (Human breast cancer)Weaker Inhibition[1]
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivativesK562Highly Potent (5 to 35-fold more potent than ABT-751)[1]
A549Highly Potent (5 to 35-fold more potent than ABT-751)[1]
MCF-7Highly Potent[1]
Pyrazole-indole hybridsHepG2 (Human liver cancer)6.1 ± 1.9[2]
MCF-710.6 ± 2.3 to 63.7 ± 5.5[2]
HCT-116 (Human colorectal carcinoma)17.4 ± 3.2 to 38.9 ± 4.1[2]
A549Potent Inhibition[2]
Pyrazole carbaldehyde derivativesMCF-70.25[3]
Benzimidazolyl Phenols: Diverse Biological Activities

Benzimidazolyl phenols are a versatile class of compounds exhibiting a range of biological effects, including anti-anxiety and antioxidant properties.

Table 2: Biological Activity of Representative Benzimidazolyl Phenols

CompoundBiological ActivityKey FindingsReference
2-(2-benzimidazolyl)phenolAntioxidantDemonstrated radical scavenging efficiency.[4]
4-(1H-benzimidazol-2-yl)-2-methoxyphenolAntioxidantShowed a stronger binding affinity to NAD(P)H oxidase in silico.[4]
4-(6-methyl-1H-benzimidazol-2-yl) phenolAnti-anxietyExhibited the highest anti-anxiety activity among a series of synthesized benzimidazoles.[5]
Thiazolyl Phenols: Antioxidant and Cytotoxic Potential

Thiazolyl phenols have been investigated for their antioxidant, antiradical, and antimicrobial activities. Certain derivatives have also demonstrated notable cytotoxicity against cancer cells.

Table 3: Biological Activity of Representative Thiazolyl Phenols

Compound ClassBiological ActivityKey FindingsReference
Dihydroxy-Phenyl-Thiazol-Hydrazinium chloride and analogsAntioxidant/AntiradicalRemarkable antioxidant and antiradical properties. Good Cu+2 chelating activity.[6]
AntimicrobialActive against P. aeruginosa.[6]
Thiazole-based nitrogen mustardsAnticancerStrong inhibitory effect on human leukemia (HCT116) and breast cancer (MCF7) cells with IC50 values of 5.48 µM and 4.53 µM, respectively.[7]
Oxazolyl (Isoxazole) Phenols: Targeted Enzyme Inhibition

A notable example within the oxazolyl phenol class is the development of 4-phenoxy-phenyl isoxazoles as inhibitors of Acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer cell metabolism.

Table 4: Inhibitory Activity of Representative 4-Phenoxy-Phenyl Isoxazoles

CompoundTargetIC50Reference
Compound 6ghACC1 enzyme99.8 nM[8][9]
A549 (Human lung cancer)1.10 µM[8][9]
HepG2 (Human liver cancer)1.73 µM[8][9]
MDA-MB-231 (Human breast cancer)1.50 µM[8][9]
Compound 6lA5490.22 µM[9]
HepG20.26 µM[9]
MDA-MB-2310.21 µM[9]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols. Below are summaries of the key methodologies used to evaluate the biological performance of these heterocyclic phenols.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assays

The inhibitory activity of compounds against specific enzymes is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

General Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme, a suitable buffer, and any necessary co-factors.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.

  • Data Analysis: The initial reaction rates are determined at each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The biological effects of heterocyclic phenols are often mediated through their interaction with key cellular signaling pathways. Furthermore, a systematic workflow is essential for the discovery and evaluation of novel anticancer agents.

Signaling_Pathway Heterocyclic Phenol Heterocyclic Phenol Receptor Tyrosine Kinase Receptor Tyrosine Kinase Heterocyclic Phenol->Receptor Tyrosine Kinase Inhibition PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Promotes Proliferation Proliferation mTOR->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anti-cancer therapies, which can be modulated by various heterocyclic phenols.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->Cytotoxicity Screening (e.g., MTT Assay) Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Screening (e.g., MTT Assay)->Enzyme Inhibition Assays Mechanism of Action Studies Mechanism of Action Studies Enzyme Inhibition Assays->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification Animal Model Studies Animal Model Studies Lead Compound Identification->Animal Model Studies Toxicity and Pharmacokinetic Analysis Toxicity and Pharmacokinetic Analysis Animal Model Studies->Toxicity and Pharmacokinetic Analysis

Caption: A general experimental workflow for the discovery and preclinical evaluation of novel heterocyclic phenol-based anti-cancer agents.

Conclusion

This comparative guide highlights the significant therapeutic potential of various classes of heterocyclic phenols, particularly in the realm of oncology. Pyrazolyl, benzimidazolyl, thiazolyl, and oxazolyl phenols have all demonstrated promising, quantifiable biological activities. The provided data and experimental outlines offer a valuable resource for researchers seeking to design and evaluate new chemical entities within this structural class.

The notable absence of performance data for This compound in the scientific literature underscores a clear knowledge gap. Given the demonstrated potential of related heterocyclic phenols, this compound and its analogs may represent a fertile ground for future investigation. The methodologies and comparative data presented herein can serve as a foundational framework for such exploratory studies, potentially leading to the discovery of novel therapeutic agents.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 3-Nitro-4-(1H-pyrrol-1-yl)phenol, a compound of interest in various research and development applications. Due to the limited availability of direct cross-reactivity studies for this specific molecule, this document outlines a recommended approach for such an investigation. It includes a selection of potential cross-reactants based on structural similarity, detailed experimental protocols for immunoassays, and templates for data presentation.

The objective is to offer a comprehensive methodological comparison for researchers planning to develop or validate assays involving this compound, ensuring high specificity and minimizing the potential for erroneous results due to antibody cross-reactivity.

Selection of Potential Cross-Reactants

To thoroughly evaluate the specificity of antibodies raised against this compound, it is crucial to test for cross-reactivity against structurally similar compounds. The following molecules are proposed as primary candidates for such a study due to their shared chemical motifs, such as the nitrophenol group or the pyrrole ring.

Table 1: Proposed Compounds for Cross-Reactivity Screening

Compound NameChemical StructureRationale for Inclusion
This compound this compound StructureTarget Analyte
4-Nitrophenol4-Nitrophenol StructureShares the nitrophenol core, a key antigenic determinant.
1H-Pyrrole1H-Pyrrole StructurePossesses the pyrrole ring, another potential epitope.
3-Nitrophenol3-Nitrophenol StructureIsomer of 4-nitrophenol to test positional specificity.
4-Aminophenol4-Aminophenol StructureSimilar phenol backbone with a different functional group.
2,4-Dinitrophenol2,4-Dinitrophenol StructureContains multiple nitro groups, assessing specificity to the mono-nitro form.

Experimental Protocols for Cross-Reactivity Assessment

The following protocols describe standard immunoassays for determining the degree of cross-reactivity. A competitive enzyme-linked immunosorbent assay (ELISA) is a highly effective method for quantifying cross-reactivity.

This assay measures the ability of potential cross-reactants to compete with the target analyte (this compound) for binding to a specific antibody.

  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plates are then incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: A standard curve is prepared using known concentrations of this compound. For the cross-reactivity assessment, serial dilutions of the potential cross-reactants are prepared. The primary antibody (specific to this compound) is pre-incubated with either the standard or the potential cross-reactant for 30 minutes. This mixture is then added to the coated and blocked wells and incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with the wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with the wash buffer.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to each well, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

The 50% inhibition concentration (IC50) is determined from the respective dose-response curves.

Hypothetical Data Presentation

The results of the cross-reactivity studies should be summarized in a clear and concise table to allow for easy comparison.

Table 2: Hypothetical Cross-Reactivity of an Anti-3-Nitro-4-(1H-pyrrol-1-yl)phenol Antibody

CompoundIC50 (nM)% Cross-Reactivity
This compound10100
4-Nitrophenol5002
1H-Pyrrole> 10,000< 0.1
3-Nitrophenol1,0001
4-Aminophenol> 10,000< 0.1
2,4-Dinitrophenol8001.25

Visualizing Experimental Workflows

Diagrams illustrating the experimental workflows can aid in understanding the methodological approach.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat plate with target-protein conjugate p2 Wash plate p1->p2 p3 Block non-specific sites p2->p3 c1 Pre-incubate primary antibody with sample or standard p3->c1 c2 Add mixture to wells c1->c2 c3 Incubate c2->c3 d1 Wash plate c3->d1 d2 Add enzyme-conjugated secondary antibody d1->d2 d3 Wash plate d2->d3 d4 Add substrate d3->d4 d5 Stop reaction d4->d5 a1 Measure absorbance d5->a1 a2 Calculate IC50 and % Cross-Reactivity a1->a2

Caption: Workflow for the competitive ELISA protocol.

Cross_Reactivity_Logic Target Target Analyte: This compound Antibody Specific Antibody Target->Antibody High Affinity Binding NoBinding No Significant Binding Antibody->NoBinding If structurally dissimilar Binding Cross-Reactivity Occurs Antibody->Binding If structurally similar enough CrossReactant Potential Cross-Reactant (e.g., 4-Nitrophenol) CrossReactant->Antibody Tested for Binding

Safety Operating Guide

Proper Disposal of 3-Nitro-4-(1H-pyrrol-1-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 3-Nitro-4-(1H-pyrrol-1-yl)phenol, a chemical compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with the utmost care, treating it as hazardous waste. This requires following specific protocols to mitigate risks associated with its chemical properties.

Hazard Identification and Waste Classification

Before disposal, it is crucial to understand the hazards associated with this compound. As a nitrophenol compound, it is classified as hazardous waste. Key hazards include:

  • Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1]

  • Environmental Hazard: Potentially harmful to aquatic life.

Due to these properties, this compound waste must be segregated from non-hazardous laboratory trash and disposed of through an authorized hazardous waste management provider.

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Use in a well-ventilated area or chemical fume hood.[3][4]
Waste Segregation and Storage

Proper segregation and storage are the first steps in the disposal process.

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste, including contaminated materials.

  • Labeling: The container must be labeled "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3] Keep the container tightly closed.[3][5]

Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.

Step 1: Waste Collection

  • Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., weighing paper, gloves, and pipette tips), in the designated hazardous waste container.

Step 2: Decontamination

  • Decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and collect the cleaning materials as hazardous waste.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Step 4: Incineration

  • The recommended method for the disposal of nitrophenols is controlled incineration.[7] This process should be carried out in a licensed facility equipped with the necessary environmental controls to manage potential emissions.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Waste Generation (Unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate as Hazardous Waste B->C D Store in Labeled, Sealed Container C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Disposal E->F G Transport to Licensed Facility F->G H Controlled Incineration G->H

Caption: Disposal Workflow for this compound.

This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.